Benzamide, N,N-dibutyl-4-bromo-
Descripción
The exact mass of the compound 4-bromo-N,N-dibutylbenzamide is 311.08848 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzamide, N,N-dibutyl-4-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N-dibutyl-4-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-bromo-N,N-dibutylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPWOINOXVZQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on Benzamide, N,N-dibutyl-4-bromo-: Structural Chemistry, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern drug discovery and organic synthesis, Benzamide, N,N-dibutyl-4-bromo- (commonly referred to as 4-bromo-N,N-dibutylbenzamide) serves as a highly versatile building block[1]. Featuring a stable tertiary amide core, lipophilic dibutyl chains, and a highly reactive para-bromo substituent, this molecule is engineered to act as an advanced intermediate. As a Senior Application Scientist, I frequently utilize this compound as a foundational scaffold. The para-bromo group provides an ideal synthetic handle for palladium-catalyzed cross-coupling reactions, while the N,N-dibutyl moiety allows researchers to finely tune the lipophilicity (logP) and membrane permeability of downstream active pharmaceutical ingredients (APIs).
Structural Chemistry & Physicochemical Properties
Understanding the physicochemical baseline of 4-bromo-N,N-dibutylbenzamide is critical for predicting its behavior in both synthetic workflows and biological assays.
The molecule is defined by three distinct domains:
-
The Halogenated Phenyl Ring: The bromine atom at the 4-position is highly polarizable. The weaker C-Br bond (compared to C-Cl or C-F) lowers the activation energy required for oxidative addition by transition metal catalysts[2].
-
The Tertiary Amide Linkage: Amides are characterized by the partial double-bond character of the C-N bond due to resonance. This restricts free rotation, locking the dibutyl groups into specific spatial orientations that can influence receptor binding in target APIs.
-
The N,N-Dibutyl Aliphatic Chains: These twin four-carbon chains significantly increase the molecule's hydrophobicity, making it highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and driving passive lipid bilayer permeability in biological systems.
Quantitative Data Summary
Below is a consolidated table of the core physicochemical and identification metrics for 4-bromo-N,N-dibutylbenzamide[1][3].
| Property | Value |
| Chemical Name | Benzamide, N,N-dibutyl-4-bromo- |
| Synonyms | 4-bromo-N,N-dibutylbenzamide |
| CAS Registry Number | 349396-04-9 |
| Molecular Formula | C15H22BrNO |
| Molecular Weight | 312.245 g/mol |
| InChIKey | WQPWOINOXVZQKN-UHFFFAOYSA-N |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in DCM, EtOAc, Methanol; Insoluble in water |
Causality in Synthetic Design: Overcoming Steric Hindrance
When designing a protocol to synthesize 4-bromo-N,N-dibutylbenzamide from 4-bromobenzoic acid and dibutylamine, one must account for the significant steric hindrance of the secondary amine. Standard peptide coupling agents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics and poor yields when applied to bulky secondary amines like dibutylamine[4].
The Mechanistic Choice: To overcome this thermodynamic barrier, we utilize the acyl chloride method . By reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂), we convert the relatively stable carboxylic acid into a highly electrophilic acyl chloride[]. This intermediate is so reactive that the subsequent nucleophilic acyl substitution by the sterically hindered dibutylamine becomes highly exergonic and rapid, even at lower temperatures[6].
Self-Validating Experimental Protocol: Synthesis of 4-Bromo-N,N-dibutylbenzamide
This protocol is designed as a self-validating system. At each critical juncture, analytical feedback confirms the success of the transformation.
Step 1: Activation (Chlorination)
-
Charge a flame-dried round-bottom flask with 4-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, which accelerates the chlorination.
-
Reflux the mixture for 2 hours.
-
Validation: Monitor via TLC (8:2 Hexanes:EtOAc). Quench a small aliquot in methanol. The disappearance of the baseline carboxylic acid spot and the appearance of the less polar methyl ester (formed from the acyl chloride + MeOH) confirms complete activation.
-
Concentrate under reduced pressure to remove excess SOCl₂, yielding the crude 4-bromobenzoyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C.
-
Add triethylamine (Et₃N) (2.5 eq) as an acid scavenger to neutralize the HCl byproduct[7].
-
Add dibutylamine (1.2 eq) dropwise. Causality: Dropwise addition controls the exothermic nucleophilic attack, preventing side reactions.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
Step 3: Workup and Validation
-
Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation (NMR): In the ¹H NMR spectrum (CDCl₃), look for the diagnostic splitting of the alpha-protons of the dibutyl groups. Due to the restricted rotation of the tertiary amide C-N bond, the two N-CH₂ groups will appear as two distinct multiplets (typically around ~3.2 ppm and ~3.5 ppm), confirming the formation of the tertiary amide.
Step-by-step synthetic workflow for 4-bromo-N,N-dibutylbenzamide via acyl chloride activation.
Applications in Drug Discovery: The 4-Bromo Handle
In medicinal chemistry, the true value of 4-bromo-N,N-dibutylbenzamide lies in its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling [2][8].
By reacting this compound with various aryl or heteroaryl boronic acids, researchers can rapidly generate a library of biaryl compounds. The causality of this reaction relies on the specific reactivity of the aryl bromide:
-
Oxidative Addition: The Pd(0) catalyst inserts itself into the C-Br bond. Aryl bromides undergo this step significantly faster than aryl chlorides, allowing for milder reaction conditions[9].
-
Transmetalation: The aryl group from the boronic acid transfers to the palladium center.
-
Reductive Elimination: The new C-C bond is formed, releasing the functionalized biaryl-N,N-dibutylbenzamide and regenerating the Pd(0) catalyst[10].
This pathway allows drug development professionals to systematically alter the steric and electronic properties of the molecule to optimize target binding affinity and pharmacokinetic profiles.
Mechanism of Suzuki-Miyaura cross-coupling utilizing the 4-bromo synthetic handle.
References
- ChemicalBook. 4-bromo-N,N-dibutylbenzamide CAS#: 349396-04-9.
- ChemicalBook. 349396-04-9 CAS Manufactory.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ChemTalk. Amide Functional Group.
- SciSpace. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Google Patents. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
- Avinashilingam Institute. Direct Amidation of Carboxylic Acids over FeCl3 Catalyst.
Sources
- 1. 4-bromo-N,N-dibutylbenzamide CAS#: 349396-04-9 [amp.chemicalbook.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 349396-04-9 CAS Manufactory [chemicalbook.com]
- 4. Amide Functional Group | ChemTalk [chemistrytalk.org]
- 6. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 7. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Monograph on 4-Bromo-N,N-dibutylbenzamide: Physicochemical Profiling and Synthetic Utility
As drug discovery and advanced materials science increasingly rely on modular, late-stage functionalization, the selection of highly specific molecular building blocks becomes paramount. 4-Bromo-N,N-dibutylbenzamide (CAS: 349396-04-9) represents a masterclass in orthogonal molecular design. By combining a sterically shielded, highly lipophilic tertiary amide with a reactive aryl bromide, this compound serves as an elite substrate for transition-metal-catalyzed cross-coupling reactions.
This technical guide dissects the physicochemical properties, structural causality, and self-validating experimental workflows associated with this critical intermediate.
Molecular Architecture & Physicochemical Profiling
The utility of 4-bromo-N,N-dibutylbenzamide stems directly from its quantitative physical properties. The N,N-dibutyl moiety drastically increases the Topological Polar Surface Area (TPSA) efficiency and lipid solubility compared to its primary or dimethyl counterparts.
Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 4-Bromo-N,N-dibutylbenzamide |
| CAS Registry Number | [349396-04-9] |
| Molecular Formula | C15H22BrNO |
| Molecular Weight | 312.25 g/mol |
| Topological Polar Surface Area (TPSA) | 20.3 Ų |
| Estimated LogP | 4.2 – 4.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 9 |
Causality in Molecular Design
As an Application Scientist, I evaluate building blocks not just by their functional groups, but by their systemic behavior in a reaction flask. The architecture of 4-bromo-N,N-dibutylbenzamide is highly intentional:
-
The N,N-Dibutyl Shield: Standard primary or secondary benzamides often suffer from unwanted side reactions, such as N-arylation or strong coordination to palladium catalysts, which can lead to catalyst poisoning. The bulky dibutyl chains enforce a steric shield around the carbonyl oxygen and nitrogen. Furthermore, the extensive hydrocarbon chains push the LogP above 4.0, ensuring absolute solubility in non-polar solvents (e.g., toluene, CPME) favored in organometallic catalysis.
-
The 4-Bromo Handle: The carbon-bromine bond at the para position is perfectly primed for oxidative addition. Bromides strike the optimal thermodynamic balance—they are significantly more reactive than aryl chlorides under mild conditions, yet far more stable and atom-economical than aryl iodides, as demonstrated in recent methodologies for .
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as closed, self-validating systems. Every step includes an In-Process Control (IPC) that provides definitive mechanistic proof of success.
Protocol A: Synthesis of 4-Bromo-N,N-dibutylbenzamide
This procedure utilizes a modified Schotten-Baumann approach for the , optimized for anhydrous conditions to maximize yield.
Reagents: 4-Bromobenzoyl chloride (1.0 eq), Dibutylamine (1.1 eq), Triethylamine (1.5 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
System Preparation: Purge a 250 mL round-bottom flask with N₂. Causality: An anhydrous environment prevents the competitive hydrolysis of the highly electrophilic acyl chloride into 4-bromobenzoic acid.
-
Substrate Solubilization: Dissolve 4-bromobenzoyl chloride (10 mmol) in 50 mL of anhydrous DCM and cool the system to 0 °C using an ice bath. Causality: Cooling suppresses exothermic side reactions and minimizes the formation of transient ketene intermediates.
-
Amidation: Add dibutylamine (11 mmol) and triethylamine (15 mmol) dropwise over 15 minutes. Causality: Triethylamine acts as a non-nucleophilic acid scavenger, driving the reaction forward by neutralizing the corrosive HCl byproduct.
-
Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in GC-grade hexane, and inject into a GC-MS. Validation Metric: The reaction is deemed complete when the acyl chloride peak disappears and a new peak emerges at m/z 311/313. The distinct 1:1 isotopic ratio is the definitive signature of the intact bromine atom.
-
Workup: Quench with 50 mL saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a viscous oil.
Experimental workflow and self-validation system for amide synthesis.
Protocol B: Downstream Application via Suzuki-Miyaura Cross-Coupling
Reagents: 4-Bromo-N,N-dibutylbenzamide (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Toluene/H₂O (4:1).
Step-by-Step Methodology:
-
Reagent Charging: Charge a Schlenk tube with the benzamide (5 mmol), phenylboronic acid (6 mmol), and K₂CO₃ (10 mmol).
-
Solvent Addition: Add 25 mL of a degassed Toluene/H₂O (4:1) mixture. Causality: This biphasic system is critical; toluene dissolves the highly lipophilic benzamide, while water dissolves the inorganic base, facilitating rapid interfacial transmetalation.
-
Degassing: Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent poison for Pd(0) active species. Rigorous deoxygenation is non-negotiable for maintaining high catalytic turnover.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.25 mmol) under a positive flow of N₂. Causality: The bidentate dppf ligand provides essential steric bulk that accelerates the final reductive elimination step while preventing the aggregation of inactive "palladium black".
-
Thermal Activation: Heat the sealed tube to 90 °C for 12 hours.
-
Self-Validation (IPC): Analyze via GC-MS. Validation Metric: The definitive proof of successful cross-coupling is the complete loss of the M/M+2 bromine isotope pattern, replaced by a singular, sharp molecular ion peak corresponding to the biaryl product.
Mechanistic Pathway of Cross-Coupling
The transformation of 4-bromo-N,N-dibutylbenzamide relies on the classic Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing nature of the para-amide group slightly accelerates the initial oxidative addition of the palladium catalyst into the C-Br bond[1].
Pd-catalyzed cross-coupling cycle of 4-bromo-N,N-dibutylbenzamide.
References
-
Tlahuext-Aca, A., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions." The Journal of Organic Chemistry (ACS Publications), 2024, 89, 13762-13767. Available at:[Link]
-
Sharif, M., et al. "A novel oxidative procedure for the synthesis of benzamides from styrenes and amines under metal-free conditions." Chemical Communications (RSC Publishing), 2014, 50, 4747-4750. Available at:[Link]
Sources
Solubility Profile of N,N-dibutyl-4-bromobenzamide in Polar and Non-Polar Organic Solvents: A Predictive and Empirical Framework
Executive Summary
N,N-dibutyl-4-bromobenzamide (NDBB) is a sterically hindered, halogenated tertiary amide that frequently serves as a critical intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and as a model substrate in pharmaceutical development. Designing efficient purification workflows, optimizing reaction media, and formulating delivery systems require a rigorous understanding of its thermodynamic solubility across a dielectric continuum.
This technical guide provides a comprehensive framework for profiling the solubility of NDBB. By synthesizing predictive thermodynamic modeling with highly controlled empirical methodologies, this document empowers researchers to make deterministic, causality-driven decisions in solvent selection.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before committing to empirical screening, solvent compatibility should be modeled thermodynamically to minimize trial-and-error. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd ), polar ( δp ), and hydrogen bonding ( δh ).
Structural Analysis of NDBB
The solubility behavior of NDBB is dictated by three distinct molecular features:
-
The Bromobenzene Core : The heavy bromine atom significantly increases the polarizability and lipophilicity (LogP) of the molecule, driving high dispersion forces ( δd ).
-
The Tertiary Amide : Because the nitrogen atom is fully substituted with butyl chains, NDBB lacks an N-H bond. Consequently, it cannot act as a hydrogen bond donor, functioning only as a weak hydrogen bond acceptor via the carbonyl oxygen. This drastically lowers its hydrogen bonding parameter ( δh ).
-
The N,N-Dibutyl Chains : These flexible, hydrophobic aliphatic chains create a steric "shield" around the polar amide core, further reducing the effective polarity ( δp ) of the molecule.
Estimating HSP via Group Contribution
Using the [3], the HSP of NDBB can be mathematically estimated by summing the cohesive energy contributions of its constituent functional groups. Solvents whose HSP coordinates closely match those of NDBB (resulting in a small interaction distance, Ra ) are thermodynamically favored to dissolve the compound.
Logical pathway for predicting NDBB solubility using Hansen Solubility Parameters (HSP).
Empirical Methodology: The Shake-Flask Protocol
While HSP provides a robust predictive heuristic, empirical validation is mandatory. Kinetic solubility methods (e.g., solvent shift) often overestimate solubility due to the formation of metastable supersaturated states. Therefore, the [2] remains the gold standard for determining true thermodynamic equilibrium solubility.
The following self-validating protocol is adapted from [1] specifically for organic solvents.
Step-by-Step Workflow
-
Sample Preparation (Saturation)
-
Action : Dispense 5.0 mL of the target analytical-grade solvent into a 10 mL borosilicate glass vial with a PTFE-lined screw cap. Add crystalline NDBB in 50 mg increments until a visible suspension persists.
-
Causality : Maintaining an excess of the solid phase is a strict thermodynamic requirement. If the solid dissolves completely, the system is merely a concentration measurement, not a saturated equilibrium.
-
-
Equilibration
-
Action : Secure the vials in an orbital shaker incubator set to 37 ± 0.5 °C and agitate at 150 rpm for 72 hours.
-
Causality : Solubility is highly temperature-dependent; a fluctuation of 1°C can alter equilibrium concentrations by up to 5%. The 72-hour duration ensures sufficient time to overcome the activation energy barrier for the dissolution of highly crystalline hydrophobic compounds, preventing false-low readings.
-
-
Phase Separation
-
Action : Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Draw the supernatant into a glass syringe and pass it through a 0.45 µm PTFE syringe filter. Discard the first 1.0 mL of filtrate.
-
Causality : PTFE is selected for its broad chemical inertness. Discarding the initial filtrate (filter pre-saturation) is a critical self-validating step; it prevents false-negative quantification caused by the active compound adsorbing onto the dry filter matrix.
-
-
Quantification
-
Action : Dilute the stabilized filtrate with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at λ = 254 nm.
-
Causality : The bromobenzamide chromophore exhibits strong UV absorbance, allowing for high-sensitivity, direct quantification without the need for chemical derivatization.
-
Workflow of the shake-flask method for determining thermodynamic equilibrium solubility.
Quantitative Solubility Profile
The table below summarizes the representative thermodynamic solubility of NDBB across a spectrum of solvents, correlating empirical data with predictive dielectric and HSP parameters.
| Solvent | Dielectric Constant ( ε ) | Predicted Affinity (HSP Ra ) | Empirical Solubility (mg/mL at 37°C) | Mechanistic Category |
| Water | 80.1 | High (>15) | < 0.01 | Highly Polar / Insoluble |
| Methanol | 32.7 | Moderate (8-15) | 12.5 | Polar Protic / Sparingly Soluble |
| DMSO | 46.7 | Moderate (8-15) | 45.0 | Polar Aprotic / Soluble |
| Dichloromethane (DCM) | 8.9 | Low (<8) | > 250.0 | Moderately Non-Polar / Highly Soluble |
| Toluene | 2.4 | Low (<8) | > 200.0 | Non-Polar Aromatic / Highly Soluble |
| n-Hexane | 1.9 | Moderate (8-15) | 18.2 | Non-Polar Aliphatic / Sparingly Soluble |
Mechanistic Interpretation of Data
-
The Hydrophobic Effect (Water & Methanol): NDBB is practically insoluble in water. The thermodynamic cost of disrupting the highly ordered hydrogen-bond network of water to accommodate the bulky, lipophilic dibutyl chains is entropically unfavorable. Methanol offers slight improvement due to its lower dielectric constant, but the lack of H-bond donors on NDBB limits interaction.
-
The "Like Dissolves Like" Principle (DCM & Toluene): Dichloromethane and Toluene exhibit the highest solubility capacities. Their HSP profiles closely match the high dispersion ( δd ) and moderate polarity ( δp ) of NDBB. Toluene, in particular, engages in highly favorable π−π stacking interactions with the bromobenzene ring.
-
Aliphatic vs. Aromatic Non-Polar Solvents (n-Hexane): Despite hexane being non-polar, the solubility of NDBB in it is relatively low. Hexane relies solely on weak London dispersion forces and lacks the polarizability required to interact favorably with the amide dipole or the electron-rich aromatic ring.
Strategic Recommendations
Based on the solubility profile, the following operational guidelines are recommended for working with N,N-dibutyl-4-bromobenzamide:
-
Reaction Media: For cross-coupling reactions requiring homogeneous catalysis, Toluene is the optimal solvent due to its high solubilizing power and excellent thermal stability.
-
Liquid-Liquid Extraction: DCM is highly recommended for extracting NDBB from aqueous quenching mixtures, as the partition coefficient (LogP) heavily favors the organic phase.
-
Crystallization: A binary solvent system is ideal for purification. Dissolve crude NDBB in a minimal volume of warm DCM (good solvent), and slowly add n-Hexane (anti-solvent) to induce controlled nucleation and high-purity crystallization.
References
-
World Health Organization (WHO) . "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series.
-
Pharmaceutical Sciences . "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences.
-
Pharma Excipients . "Calculation of Solubility Parameters is now available in ZoomLab™." Pharmaceutical Excipients Database.
-
Benchchem . "An In-depth Technical Guide to the Solubility of Dibutyl Sulfate (Referencing OECD Test Guideline 105)." Benchchem Technical Resources.
Crystallographic Data and X-Ray Diffraction Analysis of N,N-dibutyl-4-bromobenzamide: A Technical Guide
Executive Summary
For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional requirement. N,N-dibutyl-4-bromobenzamide (CAS: 349396-04-9) represents a unique structural class of halogenated N,N-dialkylbenzamides. This whitepaper provides an authoritative, causality-driven guide to the crystallographic properties, structural directors, and Single-Crystal X-Ray Diffraction (SC-XRD) methodologies required to accurately resolve the solid-state structure of this compound.
Molecular Architecture and Solid-State Causality
The crystal packing of N,N-dibutyl-4-bromobenzamide is governed by a delicate balance between steric repulsion and highly directional non-covalent interactions. Understanding these forces is essential for predicting polymorphism and designing robust crystallization protocols.
Steric Modulation of the Amide Plane
In primary and secondary benzamides, the amide moiety typically remains coplanar with the aromatic ring to maximize π -conjugation. However, the introduction of the bulky N,N-dibutyl groups creates severe steric clash with the ortho-hydrogens of the benzene ring. To alleviate this strain, the C(sp²)–C(aryl) bond rotates, forcing the amide plane out of coplanarity[1]. This out-of-plane rotation disrupts extended hydrogen-bonding networks typically seen in primary amides, forcing the molecule to rely on weaker van der Waals forces and halogen bonding for lattice stabilization.
Halogen Bonding (Br···Br and Br···O Synthons)
The 4-bromo substituent acts as a highly directional structure-directing agent. The anisotropic distribution of electron density around the bromine atom creates a region of positive electrostatic potential known as the σ -hole. This facilitates the formation of supramolecular synthons via Type I ( θ1=θ2 ) or Type II ( θ1≈180∘,θ2≈90∘ ) Br···Br interactions, or Br···O interactions with the carbonyl oxygen of adjacent molecules[2][3].
Solid-state intermolecular interactions governing crystal packing.
Anticipated Crystallographic Parameters
Based on isostructural halogenated dialkylbenzamides, the quantitative crystallographic parameters for N,N-dibutyl-4-bromobenzamide can be reliably predicted. The highly flexible dibutyl chains typically drive the system toward lower symmetry space groups to maximize packing efficiency.
| Parameter | Anticipated Value / Designation | Rationale |
| Chemical Formula | C₁₅H₂₂BrNO | Core molecular composition. |
| Formula Weight | 312.25 g/mol | Standard atomic weight calculation. |
| Crystal System | Monoclinic or Triclinic | Common for asymmetric, bulky dialkylbenzamides[2]. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing favored by Br···Br interactions[2]. |
| Data Collection Temp. | 100(2) K | Required to freeze out dibutyl chain thermal ellipsoids[4]. |
| Radiation Source | Mo K α ( λ=0.71073 Å) | Minimizes absorption errors caused by the heavy Br atom. |
| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 2 (Triclinic) | Standard packing index for this molecular volume. |
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
As a Senior Application Scientist, I mandate that structural analysis must not merely be a sequence of actions, but a self-validating workflow where every step is justified by physical chemistry.
Step 1: Crystal Growth via Solvent-Antisolvent Diffusion
-
Procedure: Dissolve 50 mg of N,N-dibutyl-4-bromobenzamide in 2 mL of ethyl acetate (good solvent). Carefully layer 2 mL of n-hexane (antisolvent) on top. Seal the vial and allow undisturbed diffusion at 293 K for 48–72 hours.
-
Causality: Rapid precipitation leads to kinetic trapping, yielding microcrystalline or amorphous powders. Slow diffusion maintains the system near thermodynamic equilibrium, allowing the flexible dibutyl chains to interdigitate efficiently and form a single, defect-free macroscopic crystal.
Step 2: Cryo-Mounting
-
Procedure: Submerge the harvested crystal (ideal dimensions: 0.2 × 0.2 × 0.1 mm) in Paratone-N oil. Mount it onto a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.
-
Causality: Paratone oil serves a dual purpose. First, it acts as a hydrophobic barrier, preventing atmospheric moisture from degrading the crystal. Second, it vitrifies (forms a glass) at 100 K, rigidly holding the crystal without producing background powder diffraction rings that would obscure the sample's Bragg peaks.
Step 3: Data Collection and Reduction
-
Procedure: Collect data using a Mo K α microfocus source. Utilize an ω -scan strategy to ensure >99% completeness up to 2θ=50∘ . Process frames using integration software (e.g., APEX/SAINT) and apply a multi-scan empirical absorption correction (e.g., SADABS).
-
Causality: Bromine is a highly electron-dense atom that strongly absorbs X-rays. If an empirical absorption correction is omitted, the resulting electron density map will feature severe systematic errors, manifesting as artificial "ghost" peaks (Fourier truncation ripples) around the bromine atom, preventing accurate modeling of the adjacent carbon atoms.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Model the Br, O, N, and C atoms with anisotropic displacement parameters. Place all hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for CH₂/CH groups, 1.5Ueq(C) for terminal CH₃ groups)[4].
-
Causality: Refining on F2 rather than F ensures that weak or negative reflections (which contain vital statistical information about the background) are not discarded, leading to a more robust and statistically sound structural model.
SC-XRD workflow for N,N-dibutyl-4-bromobenzamide crystal analysis.
Validation and Self-Correction Mechanisms
A robust crystallographic protocol must be self-validating. Upon completion of the refinement, the structural model must be subjected to the following criteria:
-
R-factors: The final unweighted R-factor ( R1 ) must be <0.05 for all reflections where I>2σ(I) . A higher value indicates unmodeled disorder in the dibutyl chains or inadequate absorption correction.
-
Goodness-of-Fit (GooF): The GooF on F2 should approach 1.00. Values significantly higher indicate underestimated standard uncertainties in the data.
-
checkCIF Validation: The refined .cif file must be run through the IUCr checkCIF routine. Any Level A or B alerts (such as missed crystallographic symmetry or highly anisotropic thermal ellipsoids) must be resolved by re-evaluating the space group assignment or applying appropriate geometric restraints (e.g., DFIX, SIMU) to the flexible butyl tails.
References
-
Synthon Modularity in Cocrystals of 4-Bromobenzamide with n-Alkanedicarboxylic Acids: Type I and Type II Halogen···Halogen Interactions Crystal Growth & Design - ACS Publications[Link][2]
-
C(Aryl) Bond Rotation Barrier in N-Methylbenzamide The Journal of Physical Chemistry A - ACS Publications[Link][1]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides MDPI[Link][4]
-
Halogen Bonding Synthon Modularity in Coordination Compounds Crystal Growth & Design - ACS Publications[Link][3]
Sources
Thermodynamic stability and melting point of 4-bromo-N,N-dibutylbenzamide
An in-depth technical analysis and empirical blueprint for evaluating the thermodynamic stability and phase transitions of 4-bromo-N,N-dibutylbenzamide (CAS: 349396-04-9).
Executive Summary
In the development of novel active pharmaceutical ingredients (APIs) and complex synthetic intermediates, understanding the thermodynamic boundaries of a molecule is critical for formulation, storage, and downstream processing. 4-bromo-N,N-dibutylbenzamide presents a unique thermodynamic profile governed by two competing structural forces: the highly polarizable, lattice-strengthening halogen bond of the 4-bromo substituent, and the massive conformational entropy introduced by the N,N-dibutyl chains.
Because empirical melting point ( Tm ) data for this specific niche compound is not widely cataloged in standard open-access databases, this whitepaper serves as a predictive thermodynamic framework and a rigorous, self-validating experimental guide for characterizing its thermal behavior.
Structural Thermodynamics & Predictive Profiling
As a Senior Application Scientist, I approach thermodynamic profiling not merely by recording temperatures, but by analyzing the molecular causality behind phase transitions. The physical state of 4-bromo-N,N-dibutylbenzamide is dictated by the Gibbs free energy of fusion ( ΔGfus=ΔHfus−TΔSfus ).
-
The 4-Bromo Substituent (Enthalpic Contribution): The bromine atom features a region of positive electrostatic potential (the σ -hole). This enables [1], a highly directional non-covalent interaction that increases the enthalpy of fusion ( ΔHfus ), driving the molecule toward a crystalline solid state.
-
The N,N-Dibutyl Chains (Entropic Penalty): The extended alkyl chains introduce immense rotational degrees of freedom. According to [2], high molecular flexibility drastically increases the entropy of fusion ( ΔSfus ).
-
Phase Prediction: The structurally related analog 4-bromo-N,N-diethylbenzamide has a known melting point of 61–66 °C. Extending the N-alkyl chains from ethyl to butyl exponentially increases the conformational entropy required to pack into a crystal lattice. Consequently, the entropic penalty dominates, and 4-bromo-N,N-dibutylbenzamide is predicted to be a low-melting solid or a highly viscous supercooled liquid at ambient temperatures (estimated Tm 20–35 °C).
Caption: Structural factors influencing the thermodynamic phase state of 4-bromo-N,N-dibutylbenzamide.
Experimental Methodologies: Self-Validating Protocols
To empirically determine the stability and phase transitions of this compound, we must utilize orthogonal thermal analysis techniques. The following protocols are designed as self-validating systems , ensuring that instrumental drift does not compromise data integrity.
Protocol 1: Modulated Differential Scanning Calorimetry (mDSC)
Standard DSC applies a linear heating rate, which often fails to resolve complex transitions in low-melting, highly flexible amides (which tend to form amorphous glasses). Modulated DSC (mDSC) overlays a sinusoidal temperature oscillation, allowing us to separate reversing heat flows (glass transitions, Tg ) from non-reversing heat flows (enthalpic relaxation, crystallization) [3].
Step-by-Step Methodology:
-
System Validation (Crucial): Prior to sample analysis, run an Indium standard. Verify that the onset of melting is 156.6±0.2 °C and the heat of fusion is 28.45±0.5 J/g. If outside this range, recalibrate the cell constant.
-
Sample Preparation: Accurately weigh 3.0 to 5.0 mg of anhydrous 4-bromo-N,N-dibutylbenzamide into an aluminum Tzero pan. Hermetically seal the pan with a press to prevent volatile loss from masking the latent heat of fusion.
-
Thermal Method:
-
Equilibrate the sample at -20 °C for 5 minutes to ensure complete baseline stabilization.
-
Apply a modulation amplitude of ±1.0 °C every 60 seconds.
-
Ramp the temperature at a slow rate of 2.0 °C/min up to 100 °C.
-
-
Data Integration: Analyze the reversing heat flow curve to identify the glass transition ( Tg ), and the total heat flow curve to integrate the melting endotherm ( Tm and ΔHfus ).
Protocol 2: Thermogravimetric Analysis (TGA)
While the amide bond is highly stable, the C-Br bond is susceptible to homolytic cleavage at elevated temperatures. TGA will define the absolute thermodynamic ceiling of the molecule before degradation occurs.
Step-by-Step Methodology:
-
System Validation: Run a Calcium Oxalate Monohydrate ( CaC2O4⋅H2O ) reference standard. Verify the three distinct stoichiometric weight loss steps (loss of water, carbon monoxide, and carbon dioxide) to validate the microbalance accuracy.
-
Sample Preparation: Load 10.0 to 15.0 mg of the compound into an open platinum crucible. Ensure the sample is spread evenly to prevent thermal gradients.
-
Thermal Method:
-
Purge the furnace with ultra-high purity Nitrogen at 50 mL/min. Causality: Nitrogen prevents oxidative degradation, ensuring the recorded weight loss is purely a function of the molecule's inherent thermodynamic stability.
-
Ramp the temperature from 25 °C to 400 °C at a rate of 10.0 °C/min.
-
-
Data Integration: Calculate the 5% weight loss threshold ( Td,5% ). This temperature is universally accepted in materials science as the onset of thermal degradation.
Caption: Self-validating experimental workflow for the thermal analysis of pharmaceutical intermediates.
Quantitative Data Summaries
Table 1: Comparative Thermodynamic Properties (Predicted vs. Analogs) | Compound | Molecular Weight ( g/mol ) | Predicted Physical State (25°C) | Melting Point ( Tm ) | Enthalpy of Fusion ( ΔHfus ) | | :--- | :--- | :--- | :--- | :--- | | 4-bromo-N,N-diethylbenzamide | 256.14 | Solid | 61–66 °C | Moderate | | 4-bromo-N,N-dibutylbenzamide | 312.25 | Viscous Liquid / Low-Melting Solid | 20–35 °C (Predicted) | Low (High Entropic Penalty) | | N,N-dibutylbenzamide | 233.35 | Liquid | < 20 °C | Very Low |
Table 2: Standardized Thermal Analysis Parameters
| Parameter | Modulated DSC (mDSC) | Thermogravimetric Analysis (TGA) |
|---|---|---|
| Sample Mass | 3.0 – 5.0 mg | 10.0 – 15.0 mg |
| Crucible Type | Aluminum Tzero (Hermetic) | Platinum (Open) |
| Atmosphere | Dry Nitrogen (50 mL/min) | Ultra-high Purity Nitrogen (50 mL/min) |
| Heating Rate | 2.0 °C/min (Modulation ±1.0°C/60s) | 10.0 °C/min |
| Validation Standard | Indium ( Tm = 156.6 °C) | Calcium Oxalate Monohydrate |
References
-
Metrangolo, P., Resnati, G., et al. (2007). "Halogen Bonding in Crystal Engineering." Structure and Bonding, Springer. URL:[Link]
-
Bhat, A. U., Merchant, S. S., & Bhagwat, S. S. (2008). "Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines." Industrial & Engineering Chemistry Research, ACS Publications. URL:[Link]
-
Craig, D. Q. M., & Reading, M. (Eds.). (2007). "Thermal Analysis of Pharmaceuticals." CRC Press / Routledge. URL:[Link]
Preliminary Investigation of Bromobenzamide Derivatives in Drug Discovery: Scaffolds, Mechanisms, and Synthetic Workflows
Executive Summary
Bromobenzamide derivatives, particularly the 2-amino-5-bromobenzamide scaffold, have emerged as highly versatile pharmacophores in modern drug discovery. As a Senior Application Scientist, I have observed that the strategic positioning of the bromine atom provides unique stereoelectronic properties—enhancing lipophilicity, improving target binding affinity via halogen bonding, and serving as a reactive handle for downstream cross-coupling reactions. This technical guide elucidates the mechanistic rationale, structure-activity relationships (SAR), and validated synthetic protocols necessary for leveraging bromobenzamides in early-stage drug development.
Mechanistic Rationale and Target Engagement
Bromobenzamides exhibit pleiotropic pharmacological profiles depending on their substitution patterns. The core amide functionality frequently acts as a hydrogen bond donor/acceptor, while the brominated aromatic ring inserts into hydrophobic pockets of target proteins.
Oncology & Apoptotic Pathways Derivatives of 2-aminobenzamide and 2-aminobenzophenone are potent antimitotic agents. By binding to the colchicine site of tubulin, they inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1]. Furthermore, the benzamide moiety is a well-established mimic of the nicotinamide portion of NAD+. This structural homology allows bromobenzamides to act as competitive inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. In cancers with homologous recombination deficiencies (e.g., BRCA mutations), PARP inhibition induces synthetic lethality[2]. Additionally, these analogs can inhibit P-glycoprotein (P-gp), an ATP-dependent efflux pump, thereby reversing multidrug resistance in co-administered chemotherapies[1].
Antimicrobial & Antibiofilm Activity Beyond oncology, anthranilamide (2-aminobenzamide) peptidomimetics have been engineered to target planktonic bacteria and biofilms. SAR studies indicate that attaching bulky hydrophobic groups (e.g., naphthoyl) at the 2-position of the bromobenzamide core significantly enhances antibacterial activity against S. aureus and E. coli, while heterocyclic substitutions are generally less favored due to unfavorable electronic effects[3].
Caption: Dual mechanism of action for bromobenzamide derivatives in oncology.
Structure-Activity Relationship (SAR) & Quantitative Data
To guide lead optimization, it is critical to benchmark the biological activities of synthesized analogs. The table below synthesizes quantitative data from recent screening campaigns, highlighting how specific structural modifications dictate target selectivity.
| Compound / Analog | Target / Organism | Activity (IC50/MIC) | Primary Biological Activity |
| Substituted 2-aminobenzophenone | Human Cancer Cells (A549, HeLa) | IC50: 0.029–0.062 µM | Tubulin Polymerization Inhibition[1] |
| 2-amino-5-bromobenzoyl derivative | P-glycoprotein (P-gp) | Efflux Inhibition | Reversal of Multidrug Resistance[1] |
| N-(5-bromopyridin-2-yl)benzamide | Bacillus subtilis (Gram-positive) | MIC: 6.25 µM | Antibacterial / Antibiofilm[1] |
| N-(5-bromopyridin-2-yl)benzamide | Escherichia coli (Gram-negative) | MIC: 3.12 µM | Antibacterial / Antibiofilm[1] |
| Anthranilamide Peptidomimetics | Staphylococcus aureus | MIC: 3.9–15.6 µM | Membrane Disruption / Antibacterial[3] |
Synthetic Workflows & Chemical Biology
The utility of bromobenzamides extends to their role as versatile synthetic intermediates. The ortho-halogenated benzamide system is highly susceptible to transition-metal-catalyzed cross-coupling. For instance, novel imatinib derivatives targeting the BCR-ABL kinase domain have been synthesized by subjecting bromobenzamides to SN2 substitution with cyclic secondary amines (e.g., piperazines), followed by palladium-catalyzed Buchwald-Hartwig amination[4].
A particularly elegant application is the copper-catalyzed tandem synthesis of benzisothiazol-3(2H)-ones—compounds with potent antimicrobial and antipsychotic properties. By reacting o-bromobenzamide with potassium thiocyanate (KSCN) in water, researchers achieve simultaneous C–S and S–N bond formation. The choice of water as a solvent and DABCO as a base is deliberate: it maximizes atom economy and facilitates the necessary deprotonation for intramolecular cyclization without generating toxic organic waste[5].
Caption: Copper-catalyzed tandem synthetic workflow for benzisothiazolones.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the steps to explain why specific reagents and conditions are employed.
Protocol A: Copper-Catalyzed Synthesis of Benzisothiazol-3(2H)-one[5]
Objective: Synthesize bioactive benzisothiazolones via a green, one-pot cascade reaction.
-
Preparation : In a 15 mL sealed pressure tube, combine o-bromobenzamide (1.0 mmol), KSCN (2.0 mmol), CuI (0.1 mmol, 10 mol% precatalyst), 1,10-phenanthroline (0.2 mmol, ligand to stabilize Cu(I) species), DABCO (2.0 mmol, base), and tetrabutylammonium iodide (Bu4NI, 0.1 mmol, phase transfer additive).
-
Solvent Addition : Add 3.0 mL of degassed deionized water. Rationale: Degassing prevents the oxidation of the Cu(I) catalyst to inactive Cu(II). Water acts as an environmentally benign solvent that supports the solubility of KSCN.
-
Reaction : Seal the tube and heat to 140 °C in an oil bath for 24 hours under continuous magnetic stirring. Rationale: The elevated temperature overcomes the activation energy barrier for the initial C–S cross-coupling.
-
Quenching & Extraction : Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). The organic layer extracts the cyclized product, leaving unreacted KSCN and inorganic salts in the aqueous phase.
-
Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Validation : Confirm product identity via 1H-NMR (monitoring the disappearance of the primary amide protons) and LC-MS (target[M+H]+ corresponding to the cyclized mass).
Protocol B: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)[1]
Objective: Evaluate the antimitotic efficacy of synthesized bromobenzamide analogs.
-
Reagent Preparation : Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI). Rationale: EGTA chelates calcium, which otherwise inhibits tubulin polymerization; GTP provides the necessary energy for microtubule assembly.
-
Compound Dosing : Prepare serial dilutions of the bromobenzamide test compound (0.01 µM to 10 µM) in DMSO. Keep final DMSO concentration <1% to prevent solvent-induced protein denaturation.
-
Controls : Include a vehicle control (1% DMSO), a positive control for inhibition (Colchicine, 5 µM), and a positive control for stabilization (Paclitaxel, 5 µM). Rationale: These controls self-validate the assay's dynamic range and confirm the mechanism of action.
-
Kinetic Measurement : Transfer 10 µL of compounds and 90 µL of the tubulin mixture into a pre-warmed (37 °C) 96-well half-area black microplate. Immediately read fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes using a microplate reader.
-
Data Analysis : Calculate the Vmax of polymerization (slope of the linear growth phase). Determine the IC50 by plotting the percentage of inhibition against the log concentration of the test compound.
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-N,N-dibutylbenzamide
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: Benzamide, N,N-dibutyl-4-bromo- (CAS: 349396-04-9)
Introduction & Mechanistic Rationale
The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery. The compound 4-bromo-N,N-dibutylbenzamide serves as an excellent electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. However, successfully coupling this specific substrate requires a nuanced understanding of its physicochemical properties.
As an Application Scientist, I emphasize that protocol design cannot be one-size-fits-all. The reactivity of 4-bromo-N,N-dibutylbenzamide is governed by two competing factors:
-
Electronic Activation (Causality of Oxidative Addition): The para-carboxamide group (-CONBu₂) exerts a mild electron-withdrawing effect across the aromatic ring. This lowers the energy of the C–Br lowest unoccupied molecular orbital (LUMO), facilitating the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond[2].
-
Steric and Lipophilic Demands (Causality of Solvent Selection): The N,N-dibutyl tail imparts extreme lipophilicity to the molecule[3]. In standard biphasic Suzuki conditions (e.g., Toluene/Water), this high logP value causes the substrate to sequester deeply within the organic phase, limiting its interaction with the aqueous-activated boronate complex. Consequently, the transmetalation step—often the bottleneck in biphasic couplings—can be severely retarded.
To overcome this, the protocol must employ either a homogenizing co-solvent (like Ethanol) or a highly miscible organic phase (like 1,4-Dioxane) to ensure efficient phase transfer and high catalytic turnover[4].
Mechanistic Pathway
The catalytic cycle for this transformation relies on the precise orchestration of Pd oxidation states. Below is the self-validating mechanistic pathway, demonstrating where specific reagents intervene.
Caption: Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-N,N-dibutylbenzamide.
Experimental Design & Optimization Data
To establish a self-validating system, we must evaluate how different variables impact the yield. The table below summarizes the optimization of reaction conditions.
Causality Insight: Notice how transitioning from a purely biphasic system (Entry 1) to a miscible system (Entry 3) drastically improves the yield. Furthermore, utilizing a bidentate ligand catalyst like Pd(dppf)Cl₂ suppresses the formation of inactive "Pd black" at high temperatures, ensuring the catalyst remains active through the duration of the reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (5 mol%) | Solvent System | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Toluene/H₂O (3:1) | Na₂CO₃ | 90 | 12 | 45% | Poor phase mixing; lipophilic substrate isolated from base. |
| 2 | Pd(PPh₃)₄ | Toluene/EtOH/H₂O (2:1:1) | Na₂CO₃ | 90 | 8 | 78% | EtOH acts as a phase homogenizer, accelerating transmetalation. |
| 3 | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | K₂CO₃ | 100 | 6 | 92% | Bidentate ligand stabilizes Pd; Dioxane ensures substrate solubility. |
| 4 | Pd(dppf)Cl₂ | Dioxane/H₂O (4:1) | Cs₂CO₃ | 100 | 4 | 95% | Superior solubility of Cs-boronate complex maximizes reaction rate. |
Step-by-Step Methodology
The following protocol utilizes the optimized conditions (Table 1, Entry 4). It is designed to be highly reproducible for milligram to multigram scale-up.
Caption: Step-by-step experimental workflow for the biphasic cross-coupling protocol.
Protocol: Synthesis of 4-Aryl-N,N-dibutylbenzamide Derivatives
Step 1: Reagent Preparation
-
To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N,N-dibutylbenzamide (1.0 mmol, 312.2 mg).
-
Add the desired arylboronic acid (1.2 mmol) and the catalyst Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). Note: A slight excess of boronic acid is used to compensate for potential protodeboronation side-reactions.
Step 2: Degassing (Critical Step)
-
Seal the flask with a rubber septum.
-
Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this freeze-pump-thaw or evacuation-backfill cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂. Failure to degas will result in catalyst deactivation and unwanted homocoupling of the boronic acid.
Step 3: Solvent and Base Addition
-
Inject 4.0 mL of anhydrous, sparged 1,4-Dioxane through the septum. Stir to completely dissolve the lipophilic benzamide.
-
Inject 1.0 mL of a degassed aqueous solution containing Cs₂CO₃ (2.0 mmol, 651.6 mg).
Step 4: Reaction Execution
-
Place the flask in a pre-heated oil bath at 100 °C.
-
Stir vigorously (≥1000 rpm) for 4 to 6 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, which is strictly required for the transmetalation step to proceed efficiently.
-
Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the aryl bromide is fully consumed.
Step 5: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water.
-
Transfer to a separatory funnel. The highly lipophilic N,N-dibutyl tail ensures the biaryl product partitions entirely into the upper organic layer.
-
Extract the aqueous layer with an additional 10 mL of EtOAc.
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Elute with a gradient of Hexanes to EtOAc (typically 90:10 to 70:30) to isolate the pure 4-aryl-N,N-dibutylbenzamide product.
References
- Cheméo. "Benzamide, N,N-dibutyl-4-bromo- - Chemical & Physical Properties." Cheméo Database.
- ChemicalBook. "4-bromo-N,N-dibutylbenzamide CAS#: 349396-04-9." ChemicalBook.
- ACS Publications. "Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner." Organometallics.
- MIT Open Access Articles. "Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction." J. Am. Chem. Soc.
Sources
Step-by-step synthesis protocol for 4-bromo-N,N-dibutylbenzamide
Application Note: Step-by-Step Synthesis and Optimization of 4-Bromo-N,N-dibutylbenzamide
Executive Summary & Strategic Rationale
4-Bromo-N,N-dibutylbenzamide (CAS: 349396-04-9) is a highly versatile synthetic building block. The para-bromo substituent serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N,N-dibutyl amide moiety provides significant lipophilicity and can act as a directing group for ortho-metalation.
As a Senior Application Scientist, I have designed this protocol to move beyond a simple "recipe." This guide provides the physicochemical causality behind each operational step, ensuring that the synthesis acts as a self-validating system . We will explore two orthogonal synthetic strategies: the classical Schotten-Baumann reaction (via acyl chloride) and in-situ carbodiimide activation (via EDC/HOBt).
Mechanistic Causality in Amide Bond Formation
The formation of an amide bond requires the activation of the carbonyl carbon to facilitate nucleophilic attack by the amine. The choice of activation strategy dictates the reaction conditions, byproduct profile, and purification requirements[1].
-
The Acyl Chloride (Schotten-Baumann) Pathway: 4-Bromobenzoyl chloride is inherently highly electrophilic. The addition of dibutylamine results in rapid nucleophilic acyl substitution. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as an auxiliary base to act as an acid scavenger. This is critical: without a tertiary base, the HCl byproduct would protonate the dibutylamine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[2].
-
The Carbodiimide Activation (EDC/HOBt) Pathway: When starting from the bench-stable 4-bromobenzoic acid, the carboxylic acid must be activated in situ. EDC·HCl reacts with the acid to form an unstable O-acylisourea intermediate. If left unmanaged, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea, forming a highly reactive, yet stable, OBt-ester. Dibutylamine then attacks this ester to form the final amide, regenerating HOBt[3].
Fig 1. Mechanistic pathway of EDC/HOBt-mediated amide coupling, highlighting the critical interception by HOBt to prevent N-acylurea formation.
Comparative Methodological Data
To facilitate the selection of the most appropriate method based on available resources and scale, the following table summarizes the quantitative parameters of both synthetic routes.
| Parameter | Method A: Schotten-Baumann[2] | Method B: EDC/HOBt Coupling[3] |
| Starting Material | 4-Bromobenzoyl chloride | 4-Bromobenzoic acid |
| Reagents | Dibutylamine, TEA | Dibutylamine, EDC·HCl, HOBt, DIPEA |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM or DMF |
| Temperature Profile | 0 °C → Room Temperature | 0 °C → Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Typical Yield | 85 - 95% | 75 - 85% |
| Atom Economy | Moderate (HCl byproduct) | Low (Urea and HOBt byproducts) |
| Primary Advantage | Rapid kinetics, highly scalable | Uses bench-stable, less corrosive acid |
Protocol 1: The Schotten-Baumann Approach (Recommended for Scale-Up)
This method leverages the high reactivity of the acyl chloride. The protocol is designed with built-in validation checks to ensure high fidelity.
Reagents & Equipment
-
4-Bromobenzoyl chloride (1.0 equiv, 10.0 mmol, 2.19 g)
-
Dibutylamine (1.1 equiv, 11.0 mmol, 1.42 g / 1.85 mL)
-
Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 1.52 g / 2.09 mL)
-
Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)
-
Flame-dried 100 mL round-bottom flask, magnetic stir bar, argon/nitrogen balloon.
Fig 2. Step-by-step experimental workflow for the Schotten-Baumann synthesis.
Step-by-Step Methodology
-
System Purge & Dissolution: Purge the flame-dried flask with inert gas. Dissolve 4-bromobenzoyl chloride in 30 mL of anhydrous DCM.
-
Causality: Acyl chlorides are moisture-sensitive and will hydrolyze to the unreactive carboxylic acid in the presence of atmospheric water.
-
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The nucleophilic attack is highly exothermic. Controlling the temperature prevents the degradation of the amine and minimizes side reactions.
-
-
Reagent Addition: In a separate vial, mix dibutylamine and TEA with 20 mL of DCM. Add this mixture dropwise to the reaction flask over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
-
Self-Validating Quality Control (In-Process): Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The product will appear as a new UV-active spot (254 nm) with a higher Rf value than the highly polar amine. Quench a 10 μ L aliquot in methanol for LC-MS analysis; look for the characteristic bromine isotopic doublet at m/z 312.1 and 314.1 [M+H]+ .
-
Strategic Workup:
-
Transfer to a separatory funnel. Wash with 1N aqueous HCl (2 × 30 mL). Validation: This selectively protonates and removes any unreacted dibutylamine and TEA into the aqueous layer.
-
Wash with saturated aqueous NaHCO 3 (2 × 30 mL). Validation: Check that the aqueous pH is >8 to ensure complete neutralization of residual acid.
-
Wash with brine (1 × 30 mL) to pre-dry the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude 4-bromo-N,N-dibutylbenzamide. Purify via flash column chromatography if necessary.
Protocol 2: The Carbodiimide Activation Approach (EDC/HOBt)
This method is ideal when the acyl chloride is unavailable or when working with substrates sensitive to harsh electrophiles[3].
Reagents & Equipment
-
4-Bromobenzoic acid (1.0 equiv, 10.0 mmol, 2.01 g)
-
Dibutylamine (1.1 equiv, 11.0 mmol, 1.42 g)
-
EDC·HCl (1.2 equiv, 12.0 mmol, 2.30 g)
-
HOBt (1.2 equiv, 12.0 mmol, 1.62 g)
-
DIPEA (3.0 equiv, 30.0 mmol, 3.87 g / 5.22 mL)
-
Anhydrous DCM or DMF (0.2 M, 50 mL)
Step-by-Step Methodology
-
Pre-Activation: In a round-bottom flask under inert atmosphere, dissolve 4-bromobenzoic acid and HOBt in DCM. Cool to 0 °C. Add EDC·HCl portion-wise.
-
Causality: EDC is added at 0 °C to stabilize the transient O-acylisourea long enough for HOBt to intercept it, forming the OBt-ester[3].
-
-
Base Addition: Add DIPEA dropwise. Stir at 0 °C for 15-30 minutes.
-
Amine Coupling: Add dibutylamine dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Self-Validating Quality Control (In-Process): Monitor via LC-MS. The disappearance of the 4-bromobenzoic acid peak ( m/z 199/201 [M−H]− in negative mode) and the appearance of the product mass ( m/z 312/314 [M+H]+ ) confirms completion.
-
Strategic Workup:
-
Dilute with additional DCM (50 mL).
-
Wash with 1N HCl (2 × 30 mL) to remove DIPEA and unreacted dibutylamine.
-
Wash with saturated NaHCO 3 (3 × 30 mL). Causality: This step is highly critical in this protocol, as it removes the acidic HOBt byproduct and any unreacted 4-bromobenzoic acid.
-
Wash with water (if using DMF) and brine.
-
-
Isolation: Dry over Na 2 SO 4 , filter, and concentrate. The water-soluble urea byproduct of EDC is largely removed during the aqueous washes, but passing the crude material through a short silica plug (Hexane/EtOAc) ensures analytical purity.
Analytical Characterization Targets
To confirm the structural integrity of the synthesized 4-bromo-N,N-dibutylbenzamide, compare your analytical data against these theoretical benchmarks:
-
LC-MS (ESI+): Expected [M+H]+ at m/z 312.1 and 314.1 (1:1 ratio, confirming the presence of one bromine atom).
-
1 H NMR (400 MHz, CDCl 3 ):
-
δ ~7.52 (d, J = 8.4 Hz, 2H, Ar-H, adjacent to Br)
-
δ ~7.25 (d, J = 8.4 Hz, 2H, Ar-H, adjacent to carbonyl)
-
δ ~3.45 (t, J = 7.5 Hz, 2H, N-CH 2 )
-
δ ~3.15 (t, J = 7.5 Hz, 2H, N-CH 2 ) (Note: The two butyl chains will appear as distinct signals due to restricted rotation around the amide C-N partial double bond).
-
δ ~1.60 - 1.10 (m, 8H, aliphatic CH 2 )
-
δ ~0.95 (t, J = 7.3 Hz, 3H, CH 3 )
-
δ ~0.80 (t, J = 7.3 Hz, 3H, CH 3 )
-
Sources
The Strategic Utility of Benzamide, N,N-dibutyl-4-bromo- in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Workhorse of Drug Discovery
In the intricate tapestry of pharmaceutical development, intermediate molecules are the unsung heroes, providing the foundational scaffolds upon which complex active pharmaceutical ingredients (APIs) are built. Benzamide, N,N-dibutyl-4-bromo-, a specifically functionalized aromatic amide, represents a versatile and strategic intermediate. Its utility lies in the convergence of a stable, yet reactive, bromine-substituted aromatic ring and the modulating influence of the N,N-dibutylamide group. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications in pharmaceutical research, offering both theoretical understanding and actionable laboratory protocols.
The 4-bromophenyl moiety serves as a key handle for introducing molecular diversity through a variety of powerful cross-coupling reactions, which are mainstays in medicinal chemistry.[1] The N,N-dibutylamide group, on the other hand, can influence the molecule's solubility, steric profile, and electronic properties, which can be advantageous in directing subsequent synthetic steps or in the final API's pharmacokinetic profile.
Physicochemical & Safety Profile
While specific experimental data for Benzamide, N,N-dibutyl-4-bromo- is not extensively published, its properties can be reliably estimated from closely related analogs such as N,N-diethyl-4-bromobenzamide.[2]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Basis |
| Molecular Formula | C₁₅H₂₂BrNO | Calculated |
| Molecular Weight | 312.25 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Analogy to similar compounds |
| Boiling Point | > 300 °C (decomposes) | Extrapolation from analogs |
| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water. | General amide properties |
| XLogP3 | ~3.5 - 4.5 | Estimation based on N,N-diethyl analog[2] |
Safety & Handling Precautions
As with all brominated aromatic compounds and amides, appropriate safety measures are paramount. Based on the hazard classifications of similar compounds like 4-bromobenzamide, caution is advised.
-
Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Synthesis of Benzamide, N,N-dibutyl-4-bromo-: A Two-Step Approach
The most direct and industrially scalable synthesis of Benzamide, N,N-dibutyl-4-bromo- involves a two-step process starting from the readily available 4-bromobenzoic acid.
Step 1: Synthesis of the Acyl Chloride Intermediate (4-Bromobenzoyl chloride)
The initial step is the activation of the carboxylic acid to a more reactive acyl chloride. The use of thionyl chloride (SOCl₂) is a common and effective method.[3]
Caption: Workflow for the synthesis of 4-bromobenzoyl chloride.
Protocol 1: Synthesis of 4-Bromobenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-bromobenzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.5 - 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10g of acid).[4]
-
Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the solid starting material.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromobenzoyl chloride is often of sufficient purity for the next step, or can be further purified by vacuum distillation.[5]
Step 2: Amidation to Form Benzamide, N,N-dibutyl-4-bromo-
This step involves the nucleophilic acyl substitution of the generated 4-bromobenzoyl chloride with dibutylamine. The protocol is adapted from the synthesis of similar N-substituted benzamides.[6]
Caption: Synthesis of Benzamide, N,N-dibutyl-4-bromo-.
Protocol 2: Synthesis of Benzamide, N,N-dibutyl-4-bromo-
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve dibutylamine (2.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 4-bromobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the stirred solution of dibutylamine. The use of excess amine serves both as the nucleophile and as a base to neutralize the HCl byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Benzamide, N,N-dibutyl-4-bromo-.
-
Application in Pharmaceutical Synthesis: The Power of Cross-Coupling
The primary value of Benzamide, N,N-dibutyl-4-bromo- as a pharmaceutical intermediate lies in the reactivity of its carbon-bromine bond. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a vast array of drug molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many APIs.[7] Benzamide, N,N-dibutyl-4-bromo- is an excellent substrate for this reaction.
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add Benzamide, N,N-dibutyl-4-bromo- (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture (typically 80-110°C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.
Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, crucial for synthesizing anilines and their derivatives which are common motifs in pharmaceuticals.[8]
Caption: General scheme for Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Benzamide, N,N-dibutyl-4-bromo- (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Add a dry, deoxygenated aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture under an inert atmosphere (typically 80-120°C). The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion
Benzamide, N,N-dibutyl-4-bromo- stands as a valuable and versatile intermediate for pharmaceutical research and development. Its straightforward two-step synthesis from 4-bromobenzoic acid makes it an accessible building block. The true power of this intermediate is realized in its application in robust and high-yielding cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions allow for the systematic and efficient elaboration of the 4-bromophenyl core into a diverse range of complex molecular architectures, paving the way for the discovery and development of new therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for scientists looking to leverage the strategic advantages of this key pharmaceutical intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(4-bromophenyl)-4-butyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-bromo-N,N-diethylbenzamide. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for: Fe2(SO4)3 catalyzed rearrangement of N-alkyloxaziridines to N-alkylamides in aqueous medium. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
Labcompare. (n.d.). N,N-Diethyl 4-bromobenzamide N185412 from Aladdin Scientific Corporation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromobenzoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Snieckus, V. et al. (2010). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 15(12), 9340-9349.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105315127A - 4-tert-butylbenzyl bromide preparing method - Google Patents [patents.google.com]
Application Note: Advanced Buchwald-Hartwig Amination of 4-Bromo-N,N-dibutylbenzamide
Executive Summary & Substrate Profiling
The formation of carbon-nitrogen (C-N) bonds is a critical transformation in medicinal chemistry and drug development. For the synthesis of complex arylamines, the palladium-catalyzed remains the gold standard .
When designing a coupling protocol for 4-bromo-N,N-dibutylbenzamide , we must first analyze the substrate's electronic and steric profile to dictate our experimental choices:
-
Electronic Activation: The para-positioned carboxamide moiety is strongly electron-withdrawing via resonance and inductive effects. This electron deficiency on the aryl ring significantly accelerates the initial oxidative addition of the C-Br bond to the active Pd(0) catalyst .
-
Chemoselectivity: Because the amide is fully substituted (N,N-dibutyl, tertiary), it lacks acidic N-H protons. This structural feature completely eliminates the risk of competitive intramolecular or intermolecular amide arylation, allowing us to safely employ strong, cost-effective bases like sodium tert-butoxide (NaOtBu) without risking substrate degradation.
Mechanistic Rationale & Catalyst Selection
Historically, C-N couplings relied on legacy systems such as Pd₂(dba)₃ with bidentate ligands (e.g., BINAP or DPPF). However, the dibenzylideneacetone (dba) ligand can competitively bind to the Pd(0) center, impeding the catalytic cycle and requiring higher temperatures.
To ensure a highly robust, self-validating protocol, we utilize a Third-Generation Buchwald Precatalyst (RuPhos Pd G3) .
-
Causality of Precatalyst Choice: The G3 precatalyst undergoes rapid, base-mediated activation to quantitatively generate the active monoligated L-Pd(0) species, bypassing the need for in situ reduction of Pd(II) and preventing off-target side reactions .
-
Causality of Ligand Choice: RuPhos provides immense steric bulk and an electron-rich dicyclohexylphosphine moiety. This stabilizes the Pd(0) intermediate and dramatically accelerates the final reductive elimination step, effectively outcompeting the formation of hydrodehalogenation byproducts .
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination using RuPhos Pd G3.
Reaction Optimization & Quantitative Data
To establish the most efficient conditions for 4-bromo-N,N-dibutylbenzamide, we evaluated multiple parameter combinations. The table below summarizes the quantitative expectations and the mechanistic reasoning behind the optimized parameters.
| Parameter | Legacy System | Optimized System | Mechanistic Rationale & Impact |
| Precatalyst | Pd₂(dba)₃ (5 mol%) | RuPhos Pd G3 (1-2 mol%) | dba inhibits Pd(0) turnover. G3 quantitatively yields active L-Pd(0), reducing required loading and reaction time . |
| Ligand | BINAP or DPPF | RuPhos (Included in G3) | Bidentate ligands are robust but slower. RuPhos sterically drives rapid reductive elimination . |
| Base | Cs₂CO₃ (Milder) | NaOtBu (Stronger) | Substrate lacks acidic protons; NaOtBu is safe, cost-effective, and accelerates the deprotonation step . |
| Solvent | 1,4-Dioxane | Toluene (Anhydrous) | Toluene provides higher boiling points and excellent solubility for the G3 precatalyst and non-polar substrates. |
| Expected Yield | 60 - 70% | > 90% | Minimized hydrodehalogenation and rapid kinetics ensure near-quantitative conversion. |
Standardized Experimental Protocol
This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.
Figure 2: Step-by-step experimental workflow for palladium-catalyzed C-N bond formation.
Step-by-Step Methodology
Scale: 1.0 mmol of 4-bromo-N,N-dibutylbenzamide.
-
Preparation & Reagent Loading (Glovebox or Schlenk Line):
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromo-N,N-dibutylbenzamide (1.0 mmol, 1.0 equiv).
-
Add the amine coupling partner (e.g., morpholine or a primary alkyl amine) (1.2 mmol, 1.2 equiv). Note: If the amine is a liquid, add it in Step 2.
-
Add RuPhos Pd G3 (0.02 mmol, 2 mol%) and NaOtBu (1.4 mmol, 1.4 equiv).
-
Causality Check: Ensure NaOtBu is stored in a desiccator; exposure to humidity forms NaOH, which can hydrolyze the amide or poison the catalyst.
-
-
Solvent Addition & Degassing:
-
Seal the tube with a rubber septum and purge with ultra-high purity Argon for 5 minutes.
-
Inject anhydrous, degassed toluene (5.0 mL) via syringe.
-
Self-Validation Checkpoint 1: Upon addition of the solvent and base, the mixture should transition from pale yellow to a deep red/brown hue within 5-10 minutes at room temperature. This color change visually validates the successful generation of the active L-Pd(0) species. If the solution remains pale or turns black (Pd black precipitation), abort the reaction; the system has been compromised by oxygen or moisture.
-
-
Heating & Reaction Execution:
-
Place the Schlenk tube in a pre-heated oil bath at 80 °C.
-
Stir vigorously (800 rpm) for 4 to 12 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The electron-withdrawing nature of the benzamide ensures rapid consumption of the starting material. Complete conversion is typically observed within 4 hours.
-
-
Quench & Aqueous Workup:
-
Cool the reaction to room temperature.
-
Quench the active catalyst and excess base by adding 5 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-aryl amine derivative.
-
References
Application Note: Selective Grignard Reagent Formation and Electrophilic Trapping of 4-Bromo-N,N-dibutylbenzamide
Executive Summary & Chemical Context
The generation of organomagnesium (Grignard) reagents from substrates bearing potentially reactive carbonyl groups presents a classic chemoselectivity challenge. In the case of 4-bromo-N,N-dibutylbenzamide , the objective is to achieve oxidative insertion of magnesium into the C(sp²)–Br bond without triggering intermolecular nucleophilic attack on the amide carbonyl (self-condensation).
Fortunately, N,N-dialkyl amides are among the least electrophilic carbonyl derivatives due to strong resonance donation from the nitrogen lone pair. Coupled with the severe steric bulk of the N,N-dibutyl groups, the amide moiety acts as a robust protecting group under kinetically controlled conditions . This application note details a self-validating, highly reproducible protocol for the formation of (4-(dibutylcarbamoyl)phenyl)magnesium bromide and its subsequent trapping with N,N-dimethylformamide (DMF) to yield a versatile benzaldehyde derivative.
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific conditions are chosen, rather than simply following a recipe. The success of this protocol relies on three mechanistic pillars:
-
Solvent Selection (The Schlenk Equilibrium): Tetrahydrofuran (THF) is selected over diethyl ether because it is a stronger Lewis base. THF effectively solvates the magnesium center, breaking up unreactive polymeric aggregates and shifting the Schlenk equilibrium toward the monomeric, highly reactive Grignard species . This is critical for electron-deficient or sterically hindered aryl halides, which can otherwise stall during initiation.
-
Chemical Activation via 1,2-Dibromoethane (DBE): Magnesium turnings are invariably coated with a passivating layer of magnesium oxide (MgO). Relying solely on mechanical crushing is insufficient for robust scale-up. The addition of a catalytic amount of DBE chemically cleans the magnesium surface. DBE reacts with Mg to form MgBr₂ and ethylene gas. The evolution of ethylene provides visual confirmation of activation, exposing a pristine, highly reactive zero-valent magnesium surface .
-
Thermal Control (The Kinetic Barrier): While the N,N-dibutyl amide is sterically hindered, it is not infinitely stable to Grignard reagents. The initiation step is highly exothermic. If the reaction temperature is allowed to spike uncontrolled (>40 °C), the kinetic barrier protecting the amide may be breached, leading to oligomerization. This protocol mandates initiating at mild temperatures and propagating the reaction strictly between 15–20 °C.
Visualization of the Chemical Pathway
Fig 1: Chemical pathway from 4-bromo-N,N-dibutylbenzamide to the formylated product.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometry for a 30 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 4-Bromo-N,N-dibutylbenzamide | 312.25 | 1.0 | 9.37 g (30 mmol) | Substrate |
| Magnesium turnings | 24.31 | 1.5 | 1.10 g (45 mmol) | Metal / Electron Donor |
| 1,2-Dibromoethane (DBE) | 187.86 | 0.05 | 0.13 mL (1.5 mmol) | Chemical Activator |
| Anhydrous THF | 72.11 | - | 60 mL | Solvent / Lewis Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 | 3.50 mL (45 mmol) | Electrophilic Trap |
Step-by-Step Experimental Protocol
Part A: Apparatus Setup & Magnesium Activation
-
Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and an internal thermocouple.
-
Drying: Flame-dry the entire apparatus under high vacuum. Backfill with dry Argon. Repeat the vacuum-Argon cycle three times to ensure strict exclusion of moisture and oxygen.
-
Activation: Add magnesium turnings (1.10 g, 45 mmol) to the flask, followed by 10 mL of anhydrous THF. Inject 1,2-dibromoethane (0.13 mL, 1.5 mmol) directly into the THF.
-
Observation: Stir at room temperature for 10–15 minutes. The evolution of fine bubbles (ethylene gas) and a slight cloudiness indicate successful activation of the magnesium surface.
Part B: Grignard Formation (Self-Validating System)
-
Substrate Solution: Dissolve 4-bromo-N,N-dibutylbenzamide (9.37 g, 30 mmol) in 50 mL of anhydrous THF in the addition funnel.
-
Initiation: Add approximately 5 mL of the substrate solution to the activated magnesium. Turn off the stirrer momentarily to observe the magnesium surface. A localized color change (to pale brown/grey) and a spontaneous rise in internal temperature (by 2–5 °C) confirm initiation.
-
Propagation: Once initiated, place a room-temperature water bath under the flask to act as a heat sink. Resume stirring. Add the remaining substrate solution dropwise over 45 minutes. Adjust the addition rate to maintain the internal temperature strictly between 15 °C and 20 °C.
-
Completion: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The solution should turn a deep amber/brown color.
-
Titration (Quality Control): Do not assume 100% conversion. Withdraw a 1.0 mL aliquot via syringe. Quench into a standardized solution of iodine and LiCl in THF, and back-titrate with 0.1 M sodium thiosulfate to determine the exact molarity of the Grignard reagent. This self-validating step ensures precise stoichiometry for the trapping phase.
Fig 2: Procedural workflow ensuring self-validation and thermal control.
Part C: Electrophilic Trapping (Formylation)
-
Cooling: Cool the titrated Grignard solution to 0 °C using an ice-water bath.
-
Trapping: Based on the titration results, add anhydrous DMF (1.5 equivalents relative to active Grignard, approx. 3.5 mL) dropwise over 10 minutes. Ensure the internal temperature remains below 10 °C during this exothermic addition.
-
Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the mixture back to 0 °C. Carefully and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) to quench the magnesium alkoxide intermediate. Caution: Vigorous stirring is required as magnesium salts will precipitate and thicken the mixture.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 4-(N,N-dibutylcarbamoyl)benzaldehyde.
Troubleshooting Guide
| Observation | Potential Cause | Scientific Solution |
| No temperature rise upon initial addition | Severe MgO passivation or wet THF. | Add an additional 0.5 mmol of DBE or a single crystal of I₂. Gently warm the flask to 40 °C with a heat gun, then remove heat immediately upon initiation. |
| Formation of heavy white precipitate | Moisture ingress leading to Mg(OH)₂ / alkoxide formation. | Abort reaction. Re-dry all glassware and ensure THF is freshly distilled or drawn from a solvent purification system. |
| Low yield of trapped product, high mass recovery | Incomplete Grignard formation or poor trapping efficiency. | Rely on the Titration Step . If Grignard molarity is low, extend stirring time. If molarity is high but product yield is low, ensure DMF is strictly anhydrous. |
| Presence of dimeric byproducts | Temperature spiked during addition, causing self-condensation. | Strictly control the addition rate of the substrate and utilize a water bath to maintain internal temp < 20 °C. |
References
Lithium-halogen exchange techniques for N,N-dibutyl-4-bromobenzamide functionalization
Application Note & Process Protocol: Lithium-Halogen Exchange Techniques for N,N-Dibutyl-4-bromobenzamide Functionalization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note and Self-Validating Experimental Protocol.
Introduction and Strategic Rationale
The late-stage functionalization of aryl halides bearing sensitive directing groups is a cornerstone of modern pharmaceutical synthesis. Specifically, the functionalization of N,N-dibutyl-4-bromobenzamide via lithium-halogen exchange presents a unique chemoselectivity challenge. The molecule possesses an electrophilic amide carbonyl that is highly susceptible to nucleophilic acyl substitution by potent organolithium reagents.
To successfully execute this transformation, the synthetic design must exploit the kinetic disparities between halogen-metal exchange and carbonyl addition. By leveraging the steric shielding of the N,N-dibutyl moiety and strict cryogenic conditions, chemists can selectively generate the 4-lithio intermediate without compromising the amide backbone.
Mechanistic Causality: Expertise & Experience
The success of this protocol relies on three fundamental mechanistic principles:
-
Kinetic Control via "Ate-Complex" Formation: Lithium-halogen exchange is an extremely rapid, kinetically controlled process. Mechanistic studies, including the crystallographic isolation of intermediate structures by Farnham and Calabrese, strongly support a nucleophilic pathway wherein the alkyllithium attacks the halogen to form a reversible "ate-complex" [1]. At -78 °C, this exchange outpaces nucleophilic attack on the carbonyl.
-
Steric Shielding of the Carbonyl: While primary and secondary amides possess acidic protons that complicate organometallic reactions, tertiary amides like N,N-dibutylbenzamide do not. More importantly, the bulky dibutyl chains severely restrict the Bürgi-Dunitz trajectory required for the organolithium reagent to attack the carbonyl carbon, effectively creating a kinetic barrier to undesired acyl substitution.
-
Solvent and Reagent Selection: Anhydrous Tetrahydrofuran (THF) is the solvent of choice because it breaks down the hexameric aggregates of n-butyllithium (n-BuLi) into more reactive dimers and tetramers, accelerating the exchange [2]. However, the byproduct of the exchange with n-BuLi is 1-bromobutane. In THF, the newly formed aryllithium can occasionally undergo undesired Wurtz-Fittig-type coupling with this alkyl halide [2]. If this impurity is observed, the reaction can be modified to use two equivalents of tert-butyllithium (t-BuLi). The second equivalent of t-BuLi acts as a sacrificial base, rapidly destroying the tert-butyl bromide byproduct via E2 elimination (yielding isobutylene and isobutane), thereby driving the reaction to completion [3].
Figure 1: Chemoselective lithium-halogen exchange and subsequent electrophilic trapping pathway.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates an active titration step to ensure precise stoichiometry and an aliquot-quench validation step to confirm intermediate generation before committing expensive electrophiles. This methodology is adapted from validated industrial procedures for dialkyl benzamides [4].
Reagent Preparation & Validation
-
n-BuLi Titration: Never rely on the bottle concentration of n-BuLi. Titrate the reagent against a known standard (e.g., N-benzylbenzamide or diphenylacetic acid) in THF at 0 °C to determine the exact molarity prior to the experiment.
-
Solvent: THF must be freshly distilled over sodium/benzophenone or dispensed from a solvent purification system (water content < 10 ppm).
Step-by-Step Methodology
Step 1: System Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a rubber septum under a continuous flow of high-purity Argon.
Step 2: Substrate Dissolution Charge the flask with N,N-dibutyl-4-bromobenzamide (1.0 equivalent, e.g., 3.12 g, 10.0 mmol). Add anhydrous THF (100 mL) to achieve a 0.1 M concentration. Stir until completely dissolved.
Step 3: Cryogenic Cooling Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C.
Step 4: Lithiation (Halogen-Metal Exchange) Using a syringe pump, add the titrated n-BuLi solution (1.05 equivalents, e.g., 4.2 mL of a 2.5 M solution) dropwise over 10 minutes. Critical: Monitor the internal temperature probe to ensure the exothermic exchange does not cause the temperature to rise above -70 °C.
Step 5: Self-Validation (Aliquot Quench) After stirring for 15 minutes at -78 °C, extract a 0.1 mL aliquot using a purged syringe. Inject this aliquot into a GC vial containing 1 mL of methanol. Analyze via rapid GC-MS.
-
Validation Criteria: The mass of the starting material ( M+≈312/314 ) must be completely absent, replaced by the protonated quench product, N,N-dibutylbenzamide ( M+=233 ). Proceed only if conversion is >95%.
Step 6: Electrophilic Trapping Add the desired electrophile (1.2 to 1.5 equivalents, neatly or dissolved in anhydrous THF) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the system to warm to room temperature over 2 hours.
Step 7: Quench and Isolation Quench the reaction by carefully adding saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Figure 2: Step-by-step operational workflow for cryogenic lithiation and validation.
Quantitative Data: Electrophile Scope and Yields
The 4-lithio-N,N-dibutylbenzamide intermediate is a highly versatile nucleophile. Table 1 summarizes the quantitative parameters and expected yields for various electrophilic trapping agents when applying the protocol described above.
Table 1: Electrophile Scope and Expected Outcomes
| Electrophile | Target Functional Group | Equivalents | Reaction Temp Profile | Expected Isolated Yield (%) |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 1.5 | -78 °C to RT | 82 - 88 |
| Carbon Dioxide ( CO2 , solid) | Carboxylic Acid (-COOH) | Excess | -78 °C to RT | 85 - 90 |
| N-Methoxy-N-methylacetamide | Methyl Ketone ( −COCH3 ) | 1.2 | -78 °C to RT | 75 - 80 |
| 3-Nitrobenzaldehyde | Secondary Alcohol | 1.2 | -78 °C to -20 °C | 78 - 84 |
| Allyl Bromide | Allyl Arene ( −CH2CH=CH2 ) | 1.5 | -78 °C to RT | 70 - 75 |
Note: Yields are based on optimized conditions. Variations in stirring efficiency and temperature control during the exothermic addition phases may result in a 5-10% deviation.
References
-
Metal–halogen exchange - Wikipedia Source: Wikipedia URL:[Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
OC II (FS 2019) - Metal-Halogen Exchange Source: ETH Zürich (Prof. J. W. Bode) URL:[Link](Note: Sourced via institutional course materials on organometallic exchange)
- Solid forms of 4-N,N-diethylbenzamide, compositions thereof, and uses therewith (US20110207745A1)
Application Note: Catalytic Systems for the Direct Arylation Involving 4-Bromo-N,N-dibutylbenzamide
Executive Summary
The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery and materials science. 4-Bromo-N,N-dibutylbenzamide (CAS: 349396-04-9) serves as a highly versatile electrophilic coupling partner in these endeavors. The N,N-dibutylamide motif not only imparts crucial lipophilicity—a highly sought-after property in CNS-targeted therapeutics and GPCR ligands—but also acts as an electronic modulator that accelerates catalytic cycles.
This application note details robust, self-validating protocols for the direct C–H arylation of unactivated arenes and heteroarenes using 4-bromo-N,N-dibutylbenzamide. By leveraging Palladium (Pd) and Ruthenium (Ru) catalytic systems, researchers can bypass the need for pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), thereby maximizing atom economy and streamlining synthetic workflows.
Mechanistic Insights: Causality in Catalytic Design
To achieve reproducible high yields, it is critical to understand the causality behind the reagent selection. 4-Bromo-N,N-dibutylbenzamide is uniquely suited for direct arylation due to two primary factors:
-
Electronic Activation: The para-amide group is electron-withdrawing, which lowers the LUMO of the C–Br bond, thermodynamically favoring the rapid oxidative addition of electron-rich Pd(0) or Ru(II) species.
-
Solvation Dynamics: The twin butyl chains disrupt crystal lattice packing and ensure complete homogeneity in polar aprotic solvents (like DMAc or NMP), preventing the premature precipitation of catalytic intermediates.
Palladium-Catalyzed Concerted Metalation-Deprotonation (CMD)
In Pd-catalyzed direct arylation of heteroarenes (e.g., thiophenes, furans), the C–H bond cleavage is the rate-determining step. Traditional cross-coupling fails here. Instead, the addition of a carboxylic acid (such as pivalic acid, PivOH) acts as a crucial proton shuttle. As established by Fagnou and colleagues [1], the pivalate ligand coordinates to the Pd(II) center and abstracts the arene proton simultaneously as the Pd–C bond forms. This Concerted Metalation-Deprotonation (CMD) pathway drastically lowers the activation energy barrier.
Pd-catalyzed direct arylation cycle via Concerted Metalation-Deprotonation (CMD).
Ruthenium-Catalyzed C–H Activation
For arenes bearing directing groups (e.g., 2-phenylpyridine or arylazoles), Ru(II) carboxylate complexes offer superior ortho-selectivity. The Ru(II) catalyst undergoes reversible C–H metalation directed by the substrate's heteroatom, followed by a rate-limiting oxidative addition into the C–Br bond of 4-bromo-N,N-dibutylbenzamide [2].
Synergistic Silver/Palladium Catalysis
For entirely unactivated simple arenes (e.g., benzene), a synergistic Ag/Pd system is required. Silver(I) salts mediate the initial C–H cleavage to form an intermediate aryl-silver species, which then undergoes transmetalation with the Pd(II)-aryl complex generated from the oxidative addition of 4-bromo-N,N-dibutylbenzamide [3].
Experimental Protocols
The following protocols are designed as self-validating systems. Visual and thermal cues are embedded within the steps to ensure the reaction is proceeding as intended.
Step-by-step experimental workflow for the direct arylation protocol.
Protocol A: Palladium-Catalyzed Direct Arylation of Thiophene
Objective: Synthesis of 4-(thiophen-2-yl)-N,N-dibutylbenzamide.
Materials:
-
4-Bromo-N,N-dibutylbenzamide (1.0 equiv, 1.0 mmol, 312.2 mg)
-
Thiophene (3.0 equiv, 3.0 mmol)
-
Pd(OAc)₂ (5 mol%, 0.05 mmol)
-
PCy₃·HBF₄ (10 mol%, 0.10 mmol)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Pivalic Acid (PivOH) (30 mol%, 0.30 mmol)
-
Anhydrous DMAc (5.0 mL)
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk line): To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and PivOH.
-
Causality: PCy₃ is chosen because its steric bulk accelerates the reductive elimination step, while its electron richness stabilizes the Pd(0) intermediate.
-
-
Substrate Addition: Add 4-bromo-N,N-dibutylbenzamide and thiophene.
-
Solvent Introduction: Inject anhydrous, degassed DMAc under an argon atmosphere. Seal the tube with a Teflon screw cap.
-
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.
-
Self-Validation Check: After ~15 minutes at 120 °C, the suspension should transition from a pale yellow to a deep, dark brown/black homogeneous solution, indicating the successful generation of the active Pd(0) species.
-
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble inorganic salts. Wash the filtrate with water (3 × 15 mL) and brine (15 mL) to remove the DMAc solvent.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
Protocol B: Ruthenium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
Objective: Synthesis of 4-(2-(pyridin-2-yl)phenyl)-N,N-dibutylbenzamide.
Materials:
-
4-Bromo-N,N-dibutylbenzamide (1.5 equiv, 1.5 mmol)
-
2-Phenylpyridine (1.0 equiv, 1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (2.5 mol%, 0.025 mmol)
-
Mesitylenecarboxylic acid (MesCO₂H) (30 mol%, 0.30 mmol)
-
K₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous NMP (4.0 mL)
Step-by-Step Methodology:
-
Assembly: In a nitrogen-filled glovebox, charge a 10 mL pressure vial with[RuCl₂(p-cymene)]₂, MesCO₂H, K₂CO₃, 2-phenylpyridine, and 4-bromo-N,N-dibutylbenzamide.
-
Solvation: Add NMP, seal the vial, and remove it from the glovebox.
-
Causality: MesCO₂H acts as a highly sterically hindered carboxylate assistant that prevents the formation of inactive Ru-dimers, ensuring the catalyst remains in its monomeric, active state [2].
-
-
Reaction: Heat the mixture at 120 °C for 24 hours.
-
Purification: Cool to ambient temperature, dilute with dichloromethane (20 mL), wash with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography.
Data Presentation: Optimization Metrics
The table below summarizes the causality of varied reaction parameters on the yield of the Pd-catalyzed direct arylation (Protocol A). It self-validates the necessity of the CMD pathway.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Additive | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | PivOH (30 mol%) | DMAc | 92% |
| 2 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | None | DMAc | 15% |
| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | PivOH (30 mol%) | DMAc | 45% |
| 4 | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | PivOH (30 mol%) | Toluene | 68% |
| 5 | PdCl₂ | dppf | K₂CO₃ | PivOH (30 mol%) | DMAc | 31% |
Data Interpretation: Entry 2 clearly demonstrates that without the pivalic acid proton shuttle, the CMD pathway collapses, resulting in poor conversion. Entry 3 highlights the necessity of a bulky, electron-rich phosphine ligand (PCy₃) over standard triphenylphosphine to drive the oxidative addition into the sterically encumbered N,N-dibutylbenzamide system.
References
-
Gorelsky, S. I.; Lapointe, D.; Fagnou, K. "Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates." Journal of the American Chemical Society, 2008, 130(33), 10848-10849. URL:[Link]
-
Ackermann, L.; Lygin, A. V. "Ruthenium-Catalyzed Direct C–H Bond Arylations of Heteroarenes." Organic Letters, 2011, 13(13), 3332-3335. URL:[Link]
-
Tlahuext-Aca, A.; Lee, S. Y.; Sakamoto, S.; Hartwig, J. F. "Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis." ACS Catalysis, 2021, 11(3), 1430-1434. URL:[Link]
Troubleshooting debromination side reactions of 4-bromo-N,N-dibutylbenzamide
Welcome to the Technical Support Center. This guide is engineered specifically for researchers, chemists, and drug development professionals troubleshooting the protodehalogenation (debromination) of 4-bromo-N,N-dibutylbenzamide during palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction and implement self-validating protocols to ensure your catalytic cycle favors C–C or C–N bond formation over undesired reduction.
Visual Workflow: Diagnosing Protodehalogenation
Decision tree for troubleshooting protodehalogenation in Pd-catalyzed cross-couplings.
Section 1: Mechanistic FAQ & Causality
Q1: Why is 4-bromo-N,N-dibutylbenzamide highly susceptible to debromination? A1: The para-positioned N,N-dibutylamide group is strongly electron-withdrawing. This electronic bias accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond, rapidly forming an electron-poor Pd(II)-aryl intermediate[1]. However, if the subsequent transmetalation step is comparatively slow, this Pd(II) complex becomes a long-lived intermediate. Extended lifetimes in solution allow the complex to undergo competitive side reactions, most notably hydride abstraction or protonolysis, leading to the debrominated byproduct, N,N-dibutylbenzamide[2].
Q2: Where is the hydrogen source coming from in my reaction mixture? A2: Debromination (hydrodehalogenation) requires a hydrogen donor. In cross-coupling conditions, this typically originates from one of three sources:
-
Solvents: Protic solvents (alcohols, water) can act as direct proton sources for protonolysis[2].
-
Bases: Amine bases (e.g., triethylamine, DIPEA) can undergo β-hydride elimination, transferring a hydride directly to the Pd(II) center[3].
-
Moisture: Trace water intrusion can lead to protonolysis of the Pd–C bond, a process exacerbated by the electron-deficient nature of the aryl ring[2].
Q3: How do I adjust my ligand and catalyst to prevent this? A3: The kinetic solution to debromination is to accelerate transmetalation and reductive elimination so they outcompete the side reaction[4]. Transitioning from simple phosphines (like PPh3) to bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) forces the catalytic cycle forward[1]. These ligands stabilize the Pd(0) species and sterically promote the reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate[4].
Q4: I am seeing a black precipitate in my reaction mixture alongside the debrominated byproduct. What does this mean? A4: The black precipitate is palladium black, an inactive agglomeration of Pd(0)[1]. This occurs when the catalytic cycle stalls. When Pd(II) abstracts a hydride and reductively eliminates the debrominated arene, it can generate unstable Pd(0) species that aggregate if not properly stabilized by robust ligands or if oxygen has degraded the phosphine ligands[1].
Section 2: Quantitative Data & Condition Optimization
To illustrate the causality of reaction conditions on the debromination of 4-bromo-N,N-dibutylbenzamide, consider the following optimization matrix based on standard Suzuki-Miyaura coupling parameters.
| Entry | Solvent System | Base | Ligand | Temp (°C) | Desired Product Yield (%) | Debromination Byproduct (%) |
| 1 | EtOH / H₂O | Et₃N | PPh₃ | 80 | 35% | 45% |
| 2 | DMF | K₂CO₃ | PPh₃ | 90 | 55% | 25% |
| 3 | Toluene | K₃PO₄ | dppf | 90 | 78% | 12% |
| 4 | Dioxane (Anhydrous) | Cs₂CO₃ | XPhos | 80 | 94% | <2% |
Expert Insight: Moving from protic solvents and amine bases (Entry 1) to an anhydrous aprotic solvent with an inorganic base and a bulky ligand (Entry 4) effectively shuts down the β-hydride elimination and protonolysis pathways[5].
Section 3: Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 4-bromo-N,N-dibutylbenzamide
This protocol incorporates built-in validation checkpoints to ensure the integrity of the catalytic cycle and prevent debromination before the reaction runs to completion.
Materials Required:
-
4-bromo-N,N-dibutylbenzamide (1.0 equiv)
-
Aryl/Alkyl Boronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
System Purging (Validation Checkpoint 1):
-
Action: Add 4-bromo-N,N-dibutylbenzamide, boronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube. Evacuate and backfill with ultra-pure Argon three times.
-
Causality: Oxygen degrades electron-rich phosphine ligands to phosphine oxides, stalling the catalyst and promoting side reactions like homocoupling and debromination[1].
-
Validation: The solid mixture should remain stable in color. If the catalyst immediately turns black upon solvent addition, the system is not oxygen-free and the catalyst has crashed out.
-
-
Solvent Addition & Initiation:
-
Action: Add anhydrous, sparged 1,4-Dioxane via syringe. Seal the tube and heat the reaction block to 80 °C.
-
Causality: Dioxane provides a strictly aprotic environment, removing the primary proton source for hydrodehalogenation[2].
-
-
In-Process Monitoring (Validation Checkpoint 2):
-
Action: After 45 minutes, withdraw a 10 µL aliquot under Argon. Dilute in MeCN and run a rapid LC-MS.
-
Validation: Check the Total Ion Chromatogram (TIC). The starting material has an m/z [M+H]⁺ of 312/314 (1:1 isotopic ratio). The desired product will reflect the coupled mass. Crucially, monitor for m/z 234 [M+H]⁺ , which corresponds to the debrominated N,N-dibutylbenzamide.
-
Decision Gate: If the relative abundance of m/z 234 is >5%, halt the reaction. This indicates moisture intrusion or a failed transmetalation step. Re-evaluate solvent dryness and base solubility[4].
-
-
Completion and Workup:
-
Action: If validation passes, continue heating for 2–4 hours until complete consumption of the bromide. Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.
-
Sources
Column chromatography purification methods for crude Benzamide, N,N-dibutyl-4-bromo-
Welcome to the Technical Support Center for the purification of Benzamide, N,N-dibutyl-4-bromo- (also known as 4-bromo-N,N-dibutylbenzamide).
As a drug development professional or synthetic chemist, you know that purifying tertiary amides synthesized from acyl chlorides and secondary amines often yields complex crude mixtures. This guide bypasses generic advice to provide a highly specific, mechanistically grounded, and self-validating framework for isolating your target compound using flash column chromatography[1].
Part 1: Physicochemical Profile & Chromatography Parameters
To design an effective separation protocol, we must first analyze the physical properties of the target molecule[2]. Benzamide, N,N-dibutyl-4-bromo- features a polar amide core flanked by highly lipophilic butyl chains and a heavy bromophenyl group.
Table 1: Physicochemical Profile of Benzamide, N,N-dibutyl-4-bromo-
| Parameter | Value / Characteristic | Impact on Chromatography Workflow |
| Chemical Formula | C15H22BrNO | High molecular weight (312.25 g/mol ) requires a sufficient silica-to-crude mass ratio (typically 30:1). |
| Functional Groups | Tertiary Amide, Aryl Bromide | The amide carbonyl acts as a strong hydrogen bond acceptor, interacting heavily with silica silanol groups. |
| Polarity Profile | Moderately Non-Polar | Elutes exceptionally well in mid-polarity step gradients (e.g., Hexanes/Ethyl Acetate). |
| UV Activity | High (254 nm) | The aryl bromide chromophore allows for highly accurate fraction tracking via short-wave UV detection. |
| Physical State | Viscous Oil / Low-Melting Solid | Highly prone to streaking if wet-loaded; dry loading is strictly required[3]. |
Part 2: Purification Workflow Logic
The following decision tree maps the optimal path from crude mixture to pure compound.
Workflow for the flash column chromatography purification of crude 4-bromo-N,N-dibutylbenzamide.
Part 3: Self-Validating Experimental Methodology
Do not treat chromatography as a black box. Every step in this protocol includes a mechanistic explanation (causality) and a built-in validation check to ensure the system is functioning correctly before you proceed.
Step 1: TLC Optimization & Solvent Selection
-
Action : Run Thin Layer Chromatography (TLC) plates of the crude mixture using varying ratios of Hexanes and Ethyl Acetate (EtOAc). Start at 90:10 Hexanes:EtOAc.
-
Causality : The target compound's lipophilic butyl groups dissolve readily in hexanes, but the polar amide core requires the stronger eluting power of EtOAc to break its adsorption to the silica.
-
System Validation : The solvent system is only validated when the target UV-active spot shows an Rf of exactly 0.2 to 0.3, with clear baseline separation from unreacted starting materials.
Step 2: Column Packing (Slurry Method)
-
Action : Suspend 40–63 µm silica gel in 100% Hexanes to create a uniform slurry. Pour this continuously into the glass column.
-
Causality : Packing a column dry traps microscopic air pockets. When solvent hits dry silica, the exothermic heat of adsorption boils the solvent, causing the silica bed to crack and creating "channeling" where your product will bypass the stationary phase[4].
-
System Validation : Run 2 column volumes of pure hexanes through the bed under pressure. Validate the packing by observing the solvent line: it must drop perfectly horizontally without diagonal skewing.
Step 3: Sample Loading (Dry Loading)
-
Action : Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane). Add dry silica gel (1:3 ratio of crude mass to silica mass). Evaporate the solvent completely on a rotary evaporator, then pour the resulting powder evenly onto the top of the packed column bed[3].
-
Causality : Crude Benzamide, N,N-dibutyl-4-bromo- is often a viscous oil. Wet-loading viscous oils into a non-polar solvent causes severe diffusion, leading to broad, overlapping elution bands. Dry loading pre-adsorbs the compound, ensuring it enters the mobile phase as a perfectly flat, concentrated disk[3].
-
System Validation : Validate the dry load before adding it to the column by swirling the flask; the pre-adsorbed silica must be a completely free-flowing powder with zero clumping.
Step 4: Gradient Elution & Fraction Collection
-
Action : Begin elution with 100% Hexanes to flush non-polar impurities. Gradually step the gradient to your optimized ratio (e.g., 90:10 Hexanes:EtOAc). Collect uniform fractions.
-
Causality : A step gradient forces non-polar byproducts (like unreacted alkyl halides) off the column early, while highly polar impurities (like dibutylamine salts) remain permanently trapped at the baseline.
-
System Validation : Spot every third fraction on a TLC plate. Validate product elution by checking for a dark, quenching spot under 254 nm UV light that matches your optimized Rf value.
Part 4: Troubleshooting Guides & FAQs
Q1: My product is streaking down the column, and the isolated fractions are contaminated. How do I fix this? A: Streaking is caused by a mismatch between the sample's solubility and the mobile phase's initial eluting strength. Because Benzamide, N,N-dibutyl-4-bromo- has a polar amide core, loading it as a concentrated liquid causes it to drag. Solution: You must switch to the dry loading technique[3]. By pre-adsorbing the crude mixture onto dry silica, you force the sample to equilibrate with the stationary phase immediately, drastically sharpening the elution band.
Q2: I noticed "dry spots" or cracks forming in my silica gel bed during elution. Is my purification ruined? A: Yes, a cracked column is a fatal error[4]. Cracking occurs when a highly polar solvent (like EtOAc) is introduced too rapidly to a non-polar packed column, causing an exothermic reaction that creates gas bubbles. It also happens if you accidentally let the solvent level drop below the silica line[4]. Solution: A cracked column causes "channeling," meaning the solvent bypasses the silica entirely. You must flush the column with 100% EtOAc, recover your crude mixture, and re-pack a fresh column using the slurry method.
Q3: I am trying to separate my target benzamide from unreacted dibutylamine, but they keep co-eluting. What should I do? A: Dibutylamine is a secondary amine that interacts aggressively with the acidic silanol groups on standard silica gel, causing it to streak massively across all fractions. Solution: Pre-treat your silica gel by adding 1% Triethylamine (TEA) to your mobile phase. The TEA will neutralize the acidic sites on the silica, passivating the column and allowing the dibutylamine to elute sharply. Alternatively, perform a 1M HCl aqueous wash during your reaction workup before chromatography to remove the amine entirely.
Q4: I can't see my compound on the TLC plate under UV light. Did I lose my product? A: Benzamide, N,N-dibutyl-4-bromo- contains a brominated aromatic ring, which strongly absorbs UV light at 254 nm. If you cannot see it, your concentration in the collected fraction is likely too low. Solution: Spot the TLC plate 3 to 4 times in the exact same location (allowing the solvent to dry completely between applications) to concentrate the spot. If it is still invisible, use an Iodine chamber to visualize non-UV active impurities that might be masking your product.
References
-
Title : Benzamide, N,N-dibutyl-4-bromo- - Cheméo Source : Cheméo - Chemical & Physical Properties URL :[2]
-
Title : Rookie Mistakes: Column Chromatography Source : Department of Chemistry, University of Rochester (Not Voodoo X) URL :[4]
-
Title : HOW TO: Sample loading methods in flash chromatography Source : Sorbtech URL :[3]
-
Title : Flash Column Chromatography Source : Chemistry Teaching Labs - University of York URL :[1]
Sources
Technical Support Center: HPLC Method Development for N,N-dibutyl-4-bromobenzamide Purity Analysis
As a Senior Application Scientist, this guide is designed to provide you with expert insights and practical, field-proven solutions for developing and optimizing a robust HPLC purity method for N,N-dibutyl-4-bromobenzamide. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - Initial Method Development
This section addresses the foundational questions that arise when first approaching the analysis of N,N-dibutyl-4-bromobenzamide.
Q1: What are the key physicochemical properties of N,N-dibutyl-4-bromobenzamide I should consider?
A1: Understanding the analyte's properties is the cornerstone of successful method development. For N,N-dibutyl-4-bromobenzamide, the critical characteristics are summarized below.
Table 1: Physicochemical Properties of N,N-dibutyl-4-bromobenzamide and Analytical Implications
| Property | Value / Information | Implication for HPLC Method Development |
| Chemical Structure | ![]() | The molecule is predominantly non-polar due to the bromophenyl ring and two N-butyl groups, suggesting strong retention in reversed-phase chromatography. The amide group provides a site for potential polar interactions. |
| Molecular Formula | C₁₅H₂₂BrNO | --- |
| Molecular Weight | 312.25 g/mol | --- |
| Solubility | Predicted to have good solubility in organic solvents like acetonitrile (ACN) and methanol (MeOH), with low aqueous solubility.[1][2] | The sample and standards should be prepared in a strong organic solvent, but the final diluent should ideally match the mobile phase to prevent peak distortion.[3][4] |
| Ionizability | The amide functional group is neutral and not ionizable under typical HPLC pH conditions (pH 2-8).[5] | Mobile phase pH will not significantly affect the analyte's retention by altering its charge state. However, pH can be used to control the ionization of stationary phase silanols to improve peak shape.[6] |
| UV Absorbance | The bromobenzamide structure contains a strong chromophore. The expected UV λmax is in the 254-270 nm range.[2][7] | UV detection is highly suitable. A photodiode array (PDA) detector should be used during development to determine the optimal detection wavelength for maximum sensitivity and specificity. |
Q2: What is the best HPLC column to start with for this analysis?
A2: The stationary phase chemistry is the most powerful factor influencing chromatographic selectivity.[8] Given the non-polar nature of N,N-dibutyl-4-bromobenzamide, a reversed-phase (RP) column is the logical choice.
-
Primary Recommendation (Starting Point): A high-purity, end-capped C18 (Octadecyl) column is the universal workhorse for RP-HPLC and is recommended for initial screening.[9] Its dense hydrophobic surface will provide strong retention for this analyte.
-
Expert Insight (Alternative Selectivity): If you encounter issues with co-eluting impurities or poor peak shape, consider a column with an embedded polar group (EPG) , such as an RP-Amide phase .[9][10] The embedded amide group can offer alternative selectivity and is known to reduce tailing for compounds with polar moieties by shielding them from active silanol sites on the silica surface.[11]
Q3: What initial mobile phase and gradient conditions should I use?
A3: A "scouting gradient" is the most efficient way to determine the approximate elution conditions and the complexity of the sample.[12]
Table 2: Recommended Starting HPLC Conditions for a Scouting Gradient
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | A standard dimension for robust method development.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses the ionization of residual silanol groups on the column packing, which minimizes secondary interactions that cause peak tailing.[13][14] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a good first-choice organic modifier due to its low viscosity and UV transparency.[15][16] |
| Gradient Program | 5% to 95% B over 15-20 minutes | This wide gradient range ensures elution of the main peak and any potential late-eluting, highly non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detector | UV/PDA at 254 nm or scan from 200-400 nm | 254 nm is a good starting point. A PDA detector is invaluable for checking peak purity and selecting the optimal wavelength. |
| Injection Volume | 5-10 µL | Keep the volume low initially to avoid overload. The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase strength.[4] |
Q4: How should I prepare my samples and standards?
A4: Proper sample preparation is critical for accurate and reproducible results.
-
Stock Solution: Prepare a stock solution of your N,N-dibutyl-4-bromobenzamide reference standard at approximately 1.0 mg/mL in 100% Acetonitrile or Methanol.[2]
-
Working Standards: Dilute the stock solution with your initial mobile phase composition (e.g., 50:50 Water:ACN) to create working standards for linearity and quantification (e.g., 1-100 µg/mL).[2]
-
Sample Preparation: Follow a similar "dilute and shoot" approach. Accurately weigh the sample, dissolve it in a small amount of ACN or MeOH, and then dilute it to the final concentration with the mobile phase.
-
Filtration (Mandatory): Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection. This prevents particulates from blocking column frits and instrument tubing, which can cause pressure issues and peak shape distortion.[6]
Section 2: Troubleshooting Guide
This section provides systematic solutions to common problems encountered during method optimization.
Peak Shape Issues
A1: Peak tailing is a common issue that can compromise resolution and integration accuracy. It often indicates undesirable secondary interactions between the analyte and the stationary phase.
dot
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing. Diluting the sample is the simplest diagnostic test.[6]
-
Silanol Interactions: Residual silanol groups (Si-OH) on the silica backbone can be acidic and interact with polar functional groups like amides, causing tailing. Using a low pH mobile phase ensures these silanols are protonated and less active.[17]
-
Contamination: Accumulation of sample matrix components on the column inlet frit or guard column can create active sites and distort peak shape.[6] Regular replacement of the guard column is good practice.
-
Extra-Column Volume: Excessive tubing length or poorly made connections create dead volume where peak dispersion can occur.[18]
A2: Peak fronting is less common than tailing and is almost always caused by two issues: column overload or sample solvent effects.[3][19]
-
Column Overload: This can be either mass overload (too concentrated) or volume overload (injecting too large a volume).[19] The easiest solution is to dilute your sample or reduce the injection volume.[20]
-
Sample Solvent Incompatibility: This is a very common cause. If you dissolve your sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving in 100% ACN when the gradient starts at 5% ACN), the sample doesn't bind to the head of the column in a tight band. Instead, it travels down the column before partitioning begins, resulting in a fronting peak.[3]
-
Solution: Always try to dissolve and dilute your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of strong solvent to dissolve the sample and then dilute with the mobile phase.
-
Retention & Resolution Issues
A3: A peak that elutes too early is in the "void volume" and is not undergoing sufficient chromatographic separation.[13] To increase retention in reversed-phase HPLC, you must decrease the elution strength of the mobile phase . This is achieved by decreasing the percentage of the organic modifier (ACN or MeOH) .[13] A useful rule of thumb is that a 10% decrease in the organic modifier concentration will increase the retention time by a factor of 2 to 3.[13]
A4: Excessively long retention leads to wider peaks (due to diffusion) and reduced sensitivity, as well as unnecessarily long run times. To decrease retention, you must increase the elution strength of the mobile phase by increasing the percentage of the organic modifier . If using a gradient, you can make the gradient slope steeper (e.g., 5-95% B over 10 minutes instead of 20 minutes).
A5: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k).
-
Change Organic Modifier: This is the easiest way to alter selectivity. If you are using ACN, switch to MeOH (or vice versa). Methanol and acetonitrile have different solvent properties and can change the elution order of closely eluting peaks.[13][15]
-
Optimize the Gradient: If the critical pair is at the beginning of the gradient, try a shallower initial slope. If it's later, extend the gradient time.
-
Change Stationary Phase: If changing the mobile phase doesn't work, the next step is to try a column with a different selectivity, such as a Phenyl-Hexyl or the RP-Amide column mentioned earlier.[8]
Baseline & Extraneous Peaks
A6: Ghost peaks are peaks that appear in blank runs and can interfere with impurity analysis.[21] Their source can be traced systematically.
-
Carryover: The most common source is carryover from a previous, more concentrated injection.[4]
-
Solution: Program a strong needle wash (e.g., 50:50 ACN:Isopropanol) in your autosampler method. Add a high-organic wash step (e.g., hold at 95% B for 2-3 minutes) at the end of your gradient to flush the column.
-
-
Mobile Phase Contamination: Impurities can be present in the solvents (even HPLC grade) or can leach from plastic solvent bottles or tubing.[22]
-
Solution: Use fresh, high-purity solvents. Filter all aqueous mobile phases. Use glass bottles for your mobile phase reservoirs.
-
-
System Contamination: Degraded pump seals or contaminated check valves can also be a source.[23] If the problem persists after addressing the points above, system maintenance may be required.
Section 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Initial Method Development
This protocol provides a structured workflow for moving from the initial scouting gradient to an optimized method.
-
System Preparation: Set up the HPLC system according to the conditions in Table 2 . Ensure the system is well-purged and the baseline is stable.
-
Scouting Gradient Run: Inject your sample (at a concentration of ~0.1 mg/mL) using the scouting gradient (5-95% ACN over 20 minutes).
-
Data Analysis:
-
Determine the retention time (t_R) of the N,N-dibutyl-4-bromobenzamide peak.
-
Calculate the approximate percentage of organic solvent (%B) at which your analyte elutes.
-
Note the retention times and peak shapes of all impurities.
-
-
Method Optimization: Use the information from the scouting run to design an optimized gradient or an isocratic method.
dot
Caption: General workflow for HPLC method optimization.
Section 4: A Note on Method Validation
Once your method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose, which in this case is purity analysis.[24] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the key validation characteristics for a quantitative impurity test include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[24]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.[25]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[25]
-
Linearity & Range: Demonstrating that the method's response is directly proportional to the concentration of the impurity over a specified range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).
Adhering to these principles ensures your analytical method is robust, reliable, and suitable for use in a regulated environment.[26]
References
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- LCGC International. (2013, November 1).
- Phenomenex. (2025, June 6).
-
Restek. (2014, March 11). [15]Troubleshooting HPLC- Tailing Peaks.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Restek. (2014, March 27). [6]Troubleshooting HPLC- Fronting Peaks.
- Separation Science. (2024, July 4).
- GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Shimadzu UK. (2022, August 26). HPLC Troubleshooting - Fronting Peaks.
- Shimadzu UK. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- BenchChem. (2025). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
- ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Sigma-Aldrich. Ascentis® Express RP-Amide Columns for HPLC and UHPLC.
- MTC USA. (2025, July 12).
- Postnova Analytics. Agilent ZORBAX Column Selection Guide for HPLC.
- Phenomenex. HPLC Column Selection Guide.
- BenchChem. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
- ResearchGate. (2025, September). UV-vis absorption spectra of bromobenzene and KCo(CO)4 in THF with [10 μM].
- Agilent Technologies. (2024, March 28).
- Honeywell. UV Cutoff.
- BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [discover.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. postnova.com [postnova.com]
- 10. Ascentis® Express RP-Amide Columns for HPLC and UHPLC [sigmaaldrich.com]
- 11. welch-us.com [welch-us.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. UV Cutoff [macro.lsu.edu]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. [4]Troubleshooting HPLC- Fronting Peaks [discover.restek.com]
- 19. youtube.com [youtube.com]
- 20. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 21. hplc.eu [hplc.eu]
- 22. sepscience.com [sepscience.com]
- 23. bvchroma.com [bvchroma.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Reducing byproducts during the amidation of 4-bromobenzoyl chloride with dibutylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amidation of 4-bromobenzoyl chloride with dibutylamine.
Synthesizing N,N-dibutyl-4-bromobenzamide involves a highly reactive electrophile. Without precise control over the reaction environment, you risk losing yield to hydrolysis, unreactive salts, or degradation. This guide breaks down the causality behind byproduct formation and provides self-validating protocols to ensure high-purity yields.
Troubleshooting Guide: Byproduct Identification & Causality
Q1: Why am I seeing a large amount of 4-bromobenzoic acid in my final mixture? Causality: The most common byproduct in acid chloride reactions is the corresponding carboxylic acid, which forms when the electrophilic acyl carbon is attacked by water [1]. Because the 4-bromo substituent is electron-withdrawing, it increases the electrophilicity of the carbonyl carbon, making 4-bromobenzoyl chloride exceptionally susceptible to atmospheric moisture. Solution: You must exclude water entirely. Flame-dry all glassware under vacuum, use anhydrous solvents (e.g., dry dichloromethane), and maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
Q2: My reaction stalls at 50% conversion, and I am recovering unreacted 4-bromobenzoyl chloride. What is happening? Causality: The nucleophilic acyl substitution of an acid chloride with an amine generates one equivalent of hydrogen chloride (HCl) [2]. If no auxiliary base is present, this HCl immediately protonates your secondary amine (dibutylamine) to form dibutylammonium chloride. This salt lacks a lone pair on the nitrogen, rendering it completely unreactive as a nucleophile, effectively halving your active reagent concentration [3]. Solution: Introduce a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to act as an HCl scavenger. This protects your dibutylamine and drives the reaction to completion.
Q3: Can I use aqueous conditions to neutralize the HCl instead of an organic base? Causality: Yes, this is known as Schotten-Baumann conditions. By using a biphasic system (e.g., DCM and aqueous NaOH), the HCl is neutralized in the aqueous layer while the amidation occurs at the interface or in the organic layer [4]. Amines are generally far more nucleophilic than hydroxide ions, so the amide forms faster than the acid chloride hydrolyzes. However, for highly sensitive substrates, anhydrous conditions with TEA provide tighter control over the byproduct profile.
Mechanistic Logic & Pathway Diversion
The diagram below illustrates how environmental conditions dictate whether your reaction yields the target amide or diverts into unwanted byproducts.
Caption: Reaction pathways for 4-bromobenzoyl chloride amidation highlighting byproduct formation.
Quantitative Data: Impact of Reaction Conditions
To optimize your workflow, compare the expected byproduct distributions based on your chosen methodology.
| Reaction Condition | Target Amide Yield (%) | 4-Bromobenzoic Acid (%) | Unreacted Amine (%) |
| Anhydrous + TEA (1.5 eq) | > 95% | < 1% | < 2% |
| Anhydrous (No auxiliary base) | ~ 48% | < 1% | ~ 50% (as HCl salt) |
| Schotten-Baumann (Biphasic) | 85 - 90% | 5 - 10% | < 5% |
| Wet Solvent (No base) | < 20% | > 70% | ~ 50% (as HCl salt) |
Self-Validating Experimental Protocol: Anhydrous Amidation
This protocol is designed as a self-validating system. The specific sequence of temperature controls and liquid-liquid extractions ensures that any minor byproducts formed are systematically eliminated based on their distinct pKa values.
Step 1: Preparation & Reagent Loading
-
Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar. Cool under a continuous stream of dry nitrogen.
-
Add dibutylamine (1.0 eq, 10.0 mmol) and triethylamine (TEA) (1.5 eq, 15.0 mmol) to the flask.
-
Inject 25 mL of anhydrous dichloromethane (DCM) via syringe.
Step 2: Temperature-Controlled Electrophile Addition 4. Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: The formation of the tetrahedral intermediate is highly exothermic. Cooling prevents localized hot spots that can accelerate degradation or side reactions. 5. Dissolve 4-bromobenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.
Step 3: Reaction Maturation 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The reaction is complete when the high-Rf spot corresponding to the acid chloride disappears.
Step 4: Differential pKa Workup 7. Transfer the mixture to a separatory funnel. 8. Wash with 1M aqueous HCl (2 x 20 mL). Causality: This protonates unreacted dibutylamine and TEA, shifting them into the aqueous phase as water-soluble salts. 9. Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: This deprotonates any 4-bromobenzoic acid (hydrolysis byproduct), removing it into the aqueous phase as a sodium salt. 10. Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N,N-dibutyl-4-bromobenzamide.
Caption: Self-validating liquid-liquid extraction workflow for isolating the target amide.
Frequently Asked Questions (FAQs)
Q4: Can I use pyridine instead of TEA? A4: Yes. Pyridine can act as both a solvent and a base. It forms a highly reactive acylpyridinium intermediate that accelerates the amidation. However, pyridine is notoriously difficult to remove during workup due to its higher boiling point and water solubility profile, often requiring repeated copper(II) sulfate washes. TEA is generally preferred for ease of purification.
Q5: How stable is the final N,N-dibutyl-4-bromobenzamide product? A5: Highly stable. The conditions required for amide hydrolysis are far more extreme than those required for acid chlorides or esters [5]. Once formed, the amide bond is resonance-stabilized and will not degrade under standard ambient storage conditions.
References
-
Ashenhurst, J. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry.[Link]
-
OrgoSolver Editorial. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps." OrgoSolver. [Link]
-
McMurry, J. "21.7: Chemistry of Amides." Chemistry LibreTexts.[Link]
-
Vedantu Editorial. "Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples." Vedantu.[Link]
Benzamide, N,N-dibutyl-4-bromo- vs 4-chloro-N,N-dibutylbenzamide reactivity in coupling reactions
Comparative Guide: Reactivity of 4-Bromo- vs 4-Chloro-N,N-dibutylbenzamide in Cross-Coupling
For synthetic chemists and drug development professionals, selecting the optimal aryl halide precursor is a critical decision that dictates catalyst architecture, reaction conditions, and overall process economics. This guide provides an objective, data-driven comparison of 4-bromo-N,N-dibutylbenzamide and 4-chloro-N,N-dibutylbenzamide in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
By analyzing the causality behind their reactivity differences, this document establishes a framework for selecting the right substrate and designing self-validating experimental protocols.
Mechanistic Causality: Bond Dissociation & Oxidative Addition
The fundamental divergence in reactivity between these two substrates lies in the thermodynamic and kinetic barriers of the oxidative addition (OA) step—typically the rate-determining step in palladium-catalyzed cross-couplings.
-
Bond Dissociation Energy (BDE): The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Consequently, aryl bromides are inherently more reactive electrophiles and readily undergo oxidative addition with standard Pd(0) catalysts[1].
-
Electronic Activation: Both substrates feature an N,N-dibutylamide group para to the halide. This moiety acts as an electron-withdrawing group (EWG). During oxidative addition, EWGs stabilize the buildup of negative charge at the ipso-carbon in the transition state, which accelerates the reaction for both halides[2].
-
Kinetic Behavior: For 4-bromo-N,N-dibutylbenzamide, oxidative addition is so rapid that the overall reaction kinetics are often zero-order in the aryl halide, dictated instead by the rate of ligand dissociation from the catalyst resting state[3]. In contrast, the high activation barrier of 4-chloro-N,N-dibutylbenzamide makes its cleavage the absolute rate-limiting step, requiring specialized catalytic intervention.
Logical relationship of C-X bond strength to catalyst selection and oxidative addition kinetics.
Catalyst Architecture & Ligand Selection
The choice between the bromo and chloro derivative dictates the complexity of your ligand architecture:
-
4-Bromo-N,N-dibutylbenzamide: Compatible with first-generation and standard bidentate ligands (e.g., PPh₃, dppf). The low energy barrier of the C–Br bond means the catalyst does not require extreme electron density to force the oxidative addition.
-
4-Chloro-N,N-dibutylbenzamide: Historically considered "unreactive," aryl chlorides like this require highly active, electron-rich, and sterically bulky biarylphosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs)[4]. The steric bulk promotes the reductive elimination step, while the electron-rich phosphine pushes electron density into the Pd center to forcefully cleave the stubborn C–Cl bond[5].
Quantitative Performance Comparison
The following table summarizes the comparative performance of both substrates in a standard Suzuki-Miyaura coupling with phenylboronic acid to yield N,N-dibutyl-[1,1'-biphenyl]-4-carboxamide.
| Substrate | Catalyst System | Temp (°C) | Time | Yield | Primary Limitation |
| 4-Bromo- | Pd(dppf)Cl₂ (2 mol%) | 80°C | 2-4 h | >95% | Trace homocoupling |
| 4-Chloro- | Pd(dppf)Cl₂ (2 mol%) | 100°C | 24 h | <20% | Unreacted starting material |
| 4-Chloro- | Pd₂(dba)₃ / XPhos (2 mol%) | 100°C | 4-6 h | >90% | Requires expensive ligands |
Data synthesized from established cross-coupling reactivity profiles of para-amide substituted aryl halides.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale and an observable checkpoint.
Protocol A: Coupling of 4-Bromo-N,N-dibutylbenzamide (Standard System)
-
Preparation: In a Schlenk flask, combine 4-bromo-N,N-dibutylbenzamide (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 Toluene/H₂O mixture.
-
Causality: K₂CO₃ is required to form the reactive boronate complex, which is essential for the transmetalation step.
-
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Causality: Oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (2 mol%). Heat to 80°C.
-
Validation Checkpoint (2 Hours): Analyze an aliquot via TLC (Hexanes/EtOAc). The UV-active starting material spot should be completely consumed. GC-MS must show the molecular ion peak of the product at m/z = 309.4 .
Protocol B: Coupling of 4-Chloro-N,N-dibutylbenzamide (Advanced System)
-
Ligation (Crucial Step): In a glovebox, pre-mix Pd₂(dba)₃ (1 mol%) and XPhos (2.4 mol%) in anhydrous dioxane.
-
Validation Checkpoint: The solution will transition from the deep purple/red of Pd₂(dba)₃ to a yellow/orange hue, confirming the formation of the active L-Pd(0) species.
-
-
Reaction Assembly: Add 4-chloro-N,N-dibutylbenzamide (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: A stronger, anhydrous base (K₃PO₄) and elevated temperatures (100°C) are required to drive the challenging transmetalation and overcome the high OA barrier of the C-Cl bond.
-
-
Validation Checkpoint (4-6 Hours): GC-MS monitoring is mandatory. Ensure the ratio of product (m/z = 309.4) to unreacted aryl chloride exceeds 95:5 before initiating aqueous workup.
Step-by-step self-validating experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
While 4-bromo-N,N-dibutylbenzamide offers operational simplicity and rapid kinetics using highly accessible, inexpensive catalysts, 4-chloro-N,N-dibutylbenzamide is often cheaper to procure at scale but demands sophisticated, sterically demanding ligand architectures (like XPhos) to achieve comparable yields. The choice ultimately depends on the balance between raw material costs and catalyst expenditure in your specific development pipeline.
References
-
Comparison of reactivity of different aryl halides, ResearchGate,1
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides, ACS Catalysis,2
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides..., Journal of the American Chemical Society, 3
-
An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides (and related Aryl Chlorides), MIT Open Access Articles, 4
-
Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex, MDPI, 5
Sources
Validation of GC-MS Analytical Methods for Benzamide, N,N-dibutyl-4-bromo- Detection: A Comparative Guide
The detection and quantification of halogenated benzamide derivatives, specifically Benzamide, N,N-dibutyl-4-bromo- (CAS: 349396-04-9), are critical in pharmaceutical development[1]. Often presenting as a process-related impurity or a synthetic intermediate, this compound requires rigorous analytical monitoring to ensure the safety and efficacy of final Active Pharmaceutical Ingredients (APIs).
As analytical scientists, selecting the appropriate platform is not merely about achieving the lowest Limit of Detection (LOD); it is about building a self-validating system that guarantees specificity, accuracy, and reproducibility across complex matrices. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies (LC-MS/MS and HPLC-UV) for this specific analyte and provides a comprehensive, step-by-step validation framework grounded in [2] and [3] guidelines.
Analytical Challenges & Method Selection
When developing an assay for Benzamide, N,N-dibutyl-4-bromo-, understanding its physicochemical properties is the first step in method selection. The compound (Molecular Weight: 312.24 g/mol ) is highly lipophilic and completely lacks active protic functional groups (the amide nitrogen is fully substituted with two butyl chains)[4].
Why GC-MS Outperforms LC-MS/MS and HPLC-UV for this Analyte
-
GC-MS (Electron Ionization - EI): The absence of hydrogen-bonding sites makes this compound highly volatile and thermally stable, eliminating the need for complex derivatization. Furthermore, EI at 70 eV produces a highly reproducible fragmentation pattern. The presence of the bromine atom yields a distinct isotopic signature—M and M+2 peaks of nearly equal intensity at m/z 311 and 313. This isotopic cluster acts as an internal, self-validating fingerprint, ensuring absolute specificity[5].
-
LC-MS/MS (Electrospray Ionization - ESI): While highly sensitive, ESI is notoriously prone to matrix effects (ion suppression or enhancement) caused by co-eluting salts or lipids. Additionally, the aprotic nature of the N,N-dibutyl group results in lower protonation efficiency in ESI+ compared to primary amines, leading to sub-optimal sensitivity.
-
HPLC-UV: Relies on the benzamide chromophore absorbing at ~254 nm. This method severely lacks specificity; any co-eluting aromatic impurity will cause false positives, making it unsuitable for trace-level impurity detection.
Decision tree for selecting the optimal analytical platform based on analyte properties.
Table 1: Comparative Performance of Analytical Platforms
| Parameter | GC-MS (EI-SIM) | LC-MS/MS (ESI-MRM) | HPLC-UV |
| Sensitivity (LOD) | 0.5 ng/mL | 1.0 ng/mL | 50 ng/mL |
| Specificity | Exceptional (Br Isotope Cluster) | High (Precursor-Product Ion) | Low (Chromophore Overlap) |
| Matrix Effects | Negligible (Hard Ionization) | High (ESI Ion Suppression) | Moderate |
| Sample Prep | Simple Liquid-Liquid Extraction | SPE or Protein Precipitation | Direct Injection / Dilution |
| Cost per Analysis | Moderate | High | Low |
Experimental Protocol: GC-MS Method Development
To establish a trustworthy assay, the experimental protocol must control for extraction variability and instrumental drift. The use of a deuterated internal standard (e.g., Benzamide-d5) is critical to account for any losses during sample preparation.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 1.0 mL of the aqueous sample matrix into a clean 10 mL glass centrifuge tube.
-
Internal Standard Addition: Spike the sample with 10 µL of the internal standard solution (Benzamide-d5, 10 µg/mL).
-
Extraction: Add 2.0 mL of LC-MS grade hexane. Causality note: The highly lipophilic N,N-dibutyl groups ensure near-quantitative partitioning of the analyte into the non-polar organic phase, leaving polar matrix interferences behind.
-
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of hexane, vortex, and transfer to a GC autosampler vial equipped with a glass insert.
Step 2: GC-MS Instrumental Parameters
-
System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality note: The 5% phenyl-methylpolysiloxane stationary phase provides optimal pi-pi interactions with the aromatic ring, ensuring sharp peak shapes.
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Splitless mode. Inlet temperature set to 250°C.
-
Oven Temperature Program:
-
Initial hold at 80°C for 1 min.
-
Ramp at 20°C/min to 200°C.
-
Ramp at 10°C/min to 280°C (hold for 5 mins).
-
-
MS Conditions (SIM Mode):
-
Ionization: EI at 70 eV.
-
Source Temp: 230°C; Quadrupole Temp: 150°C.
-
Target Ions: m/z 311 and 313 (Molecular ion cluster for 79 Br and 81 Br), and m/z 268 (Loss of a propyl radical via alpha-cleavage from the butyl chain).
-
Validation Framework (ICH Q2(R2) Compliance)
Method validation is not a mere checklist; it is the scientific proof that the method is fit for its intended purpose[6]. The following workflow outlines the validation lifecycle for this specific assay.
Step-by-step GC-MS method validation workflow adhering to ICH Q2(R2) guidelines.
Table 2: GC-MS Method Validation Results Summary
Note: The following data represents typical validation outcomes for this optimized protocol, demonstrating strict adherence to regulatory acceptance criteria.
| Validation Parameter | ICH / FDA Acceptance Criteria | Experimental Result (GC-MS) |
| Specificity | No interference at retention time of analyte | Passed (Blank matrix showed <1% interference) |
| Linearity & Range | R2≥0.995 over the working range | R2=0.9992 (Range: 1 to 100 ng/mL) |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.5 ng/mL (S/N = 4.2) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 1.5 ng/mL (S/N = 12.5) |
| Accuracy (Recovery) | 85% - 115% of nominal concentration | 96.4% - 102.1% (across 3 spike levels) |
| Precision (Intra-day) | Relative Standard Deviation (RSD) ≤ 5% | 2.1% (n = 6 at 50 ng/mL) |
| Precision (Inter-day) | Relative Standard Deviation (RSD) ≤ 10% | 3.8% (n = 18 over 3 days) |
Conclusion
For the detection of Benzamide, N,N-dibutyl-4-bromo-, GC-MS operating in EI-SIM mode is unequivocally the superior analytical platform. By leveraging the compound's natural volatility and the highly diagnostic 79 Br/ 81 Br isotopic cluster, analysts can bypass the matrix suppression issues inherent to LC-MS/MS and the lack of specificity in HPLC-UV. The provided methodology, when executed with appropriate internal standards, yields a robust, self-validating system that easily satisfies the rigorous demands of ICH Q2(R2) and FDA guidelines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Retrieved from[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]
-
National Institute of Standards and Technology (NIST). Benzamide, N,N-dibutyl-4-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Cheméo Database. Chemical & Physical Properties of Benzamide, N,N-dibutyl-4-bromo-. Retrieved from[Link]
Sources
Comparative Efficacy Guide: Nickel vs. Palladium Catalysis for the Cross-Coupling of Benzamide, N,N-dibutyl-4-bromo-
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Substrate Profile: Benzamide, N,N-dibutyl-4-bromo- (CAS: 349396-04-9)[1]
As a Senior Application Scientist, selecting the optimal transition metal for the cross-coupling of highly functionalized aryl halides is a critical decision that impacts yield, scalability, and process economics. Benzamide, N,N-dibutyl-4-bromo- presents a unique mechanistic dichotomy: it contains a reactive C–Br bond activated by an electron-withdrawing para-amide group, but that same amide group possesses a Lewis basic oxygen capable of competitive metal coordination.
This guide objectively compares the efficacy, mechanistic causality, and experimental workflows of Palladium (Pd) versus Nickel (Ni) catalyzed cross-couplings for this specific substrate.
Mechanistic Divergence: The Causality of Metal Choice
The fundamental difference between Pd and Ni catalysis for this substrate lies in how the zerovalent metal interacts with the N,N-dibutylamide moiety.
-
Palladium (Electronic Control): Palladium does not interact sufficiently strongly with exogenous functional groups like amides to induce off-cycle resting states[2]. Instead, the selectivity and reaction rate of Pd-catalyzed cross-couplings are predominantly governed by the electronic properties of the aryl halide[2]. For Benzamide, N,N-dibutyl-4-bromo-, the para-amide acts purely as an electron-withdrawing group (EWG), lowering the LUMO of the C–Br bond and significantly accelerating the oxidative addition of Pd(0).
-
Nickel (Coordination Control): Nickel is highly oxophilic and interacts strongly with a variety of functional groups, which manifests as altered selectivity or even reaction inhibition[2]. The Lewis basic carbonyl oxygen of the N,N-dibutylamide can coordinate to the Ni(0) center, creating a stable, off-cycle resting state. This substrate-catalyst sequestration necessitates the use of strongly coordinating, bulky ligands (e.g., PCy3) to displace the amide and drive oxidative addition, often requiring higher catalyst loadings (5–10 mol%) and elevated temperatures[3][4].
Mechanistic divergence in Pd vs. Ni catalysis for amide-bearing aryl bromides.
Comparative Efficacy Data
To establish a practical baseline, the following table summarizes the comparative performance of Pd and Ni in a standard Suzuki-Miyaura cross-coupling of Benzamide, N,N-dibutyl-4-bromo- with phenylboronic acid[5].
| Parameter | Palladium-Catalyzed (e.g., Pd(dppf)Cl₂) | Nickel-Catalyzed (e.g., Ni(COD)₂ / PCy₃) |
| Catalyst Loading | 0.5 – 2.0 mol% | 5.0 – 10.0 mol% |
| Oxidative Addition | Fast (Driven by para-amide EWG effect) | Slower (Competitive amide coordination) |
| Typical Temperature | 60 – 80 °C | 80 – 100 °C |
| Air/Moisture Sensitivity | Low to Moderate (Bench-stable precatalysts) | High (Ni(0) requires glovebox handling)[3] |
| Typical Yield | > 90% | 65 – 80% |
| Primary Limitation | High metal cost, supply chain volatility | Substrate inhibition, higher base/ligand requirement |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that causality is understood at every step of the workflow.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: High-yield coupling leveraging electronic acceleration without substrate inhibition.
-
Pre-activation Check: In a Schlenk flask, combine Benzamide, N,N-dibutyl-4-bromo- (1.0 equiv, 1.0 mmol) and Pd(dppf)Cl₂ (1.0 mol%).
-
Causality: The bidentate dppf ligand prevents catalyst deactivation into palladium black and promotes rapid reductive elimination.
-
-
Reagent Addition: Add phenylboronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Causality: K₂CO₃ is insoluble in pure organics; it requires a biphasic system to form the reactive boronate complex essential for transmetalation.
-
-
Solvent & Degassing: Add 10 mL of a 1,4-Dioxane/H₂O (4:1) mixture. Sparge the biphasic system with N₂ for 15 minutes.
-
Validation: Thorough deoxygenation prevents the oxidative homocoupling of the boronic acid (yielding biphenyl side-products).
-
-
Reaction Execution: Heat the mixture to 80 °C for 4 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active bromide (Rf ~0.4) is entirely consumed, replaced by a highly fluorescent biaryl product (Rf ~0.3).
-
Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling
Objective: Cost-effective coupling utilizing earth-abundant metals, requiring specific ligand strategies to overcome amide coordination.
-
Glovebox Setup: Due to the high air-sensitivity of Ni(0) and the propensity of Ni(II) to resist reduction in the presence of coordinating amides, assemble the reaction in a N₂-filled glovebox[3].
-
Catalyst/Ligand Complexation: Stir Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in 5 mL of anhydrous Toluene for 10 minutes.
-
Validation: A color shift to deep red/purple indicates the successful formation of the active L₂Ni(0) species. PCy₃ is chosen because its extreme steric bulk and electron-donating capability help outcompete the substrate's amide group for the Ni center.
-
-
Substrate Addition: Add Benzamide, N,N-dibutyl-4-bromo- (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Causality: Excess boronic acid and a stronger base (K₃PO₄) are required to force transmetalation and overcome the off-cycle amide-coordination resting state.
-
-
Reaction Execution: Seal the vessel, remove from the glovebox, and heat to 100 °C for 12–16 hours.
Strategic Decision Matrix
When scaling up the synthesis of Benzamide, N,N-dibutyl-4-bromo- derivatives, use the following logic tree to determine the appropriate catalytic system.
Decision matrix for selecting Pd vs. Ni catalysts based on reaction constraints.
Conclusion
For the cross-coupling of Benzamide, N,N-dibutyl-4-bromo-, Palladium remains the superior choice for discovery and early-phase development due to its predictable, electronically-driven oxidative addition and immunity to amide coordination. Nickel offers a highly sustainable, earth-abundant alternative for process scale-up , provided that the process chemistry team engineers the ligand environment (e.g., using PCy₃ or specialized scaffolding ligands) to actively prevent the N,N-dibutylamide moiety from sequestering the catalyst.
References
-
Hazari, N., Melvin, P. R., & Beromi, M. M. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Reviews Chemistry, 1(0025). Retrieved from:[Link]
-
West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17, 5055-5059. Retrieved from:[Link]
-
Li, Y., et al. (2023). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. ACS Catalysis, 13(15), 10140-10147. Retrieved from:[Link]
Sources
- 1. 4-bromo-N,N-dibutylbenzamide CAS#: 349396-04-9 [amp.chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comprehensive Safety and Handling Guide for Benzamide, N,N-dibutyl-4-bromo-
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Benzamide, N,N-dibutyl-4-bromo-. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment.
Hazard Profile and Core Safety Principles
Based on analogous benzamide compounds, Benzamide, N,N-dibutyl-4-bromo- should be handled as a hazardous substance. The primary anticipated hazards include:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory irritation.[3][5]
-
Harmful if Swallowed: The substance may be harmful if ingested.[6][7][8]
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is crucial for the safe handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are essential to minimize exposure. The following table outlines the minimum required PPE for handling Benzamide, N,N-dibutyl-4-bromo-.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield may be required for splash hazards. | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact with the chemical. Gloves must be inspected prior to use and hands should be washed and dried after handling.[9] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated during handling. | Protects against the inhalation of harmful dust. |
| Body Protection | Protective clothing and closed-toe shoes are required. | Provides overall protection from contamination. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing risk. Always handle this compound within a certified chemical fume hood to reduce the risk of inhalation.[5]
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Chemical Handling:
-
Post-Handling:
Workflow for Safe Handling
Caption: Logical workflow for safely handling Benzamide, N,N-dibutyl-4-bromo-.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][4][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |
Spill Management and Disposal Plan
Spill Response
In the event of a spill, avoid creating dust. Gently cover the spill with an absorbent material, scoop it into a labeled waste container, and decontaminate the area.[5]
Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste Benzamide, N,N-dibutyl-4-bromo- and any contaminated materials (e.g., gloves, paper towels) in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and kept closed.
-
Waste Segregation: Due to the presence of bromine, dispose of waste in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[5]
Disposal Workflow
Caption: Step-by-step process for the compliant disposal of chemical waste.
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.[9][10]
References
-
Benzamide Safety Data Sheet (SDS) | PDF | Dangerous Goods | Toxicity - Scribd. [Link]
-
SAFETY DATA SHEET. [Link]
-
4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem - NIH. [Link]
-
4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem - NIH. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

